molecular formula C6H13ClFNO B1445895 [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride CAS No. 895577-96-5

[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride

カタログ番号: B1445895
CAS番号: 895577-96-5
分子量: 169.62 g/mol
InChIキー: ZCJOQWWVTBYQQH-KGZKBUQUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride is a useful research compound. Its molecular formula is C6H13ClFNO and its molecular weight is 169.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[(3S,4R)-3-fluoropiperidin-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h5-6,8-9H,1-4H2;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJOQWWVTBYQQH-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@H]1CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Symbiosis of Fluorine and Piperidine Scaffolds: An In-depth Technical Guide to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Powerhouses of Medicinal Chemistry

In the intricate landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the meticulous selection and combination of structural motifs that favorably modulate pharmacological properties. Among the vast arsenal of chemical tools available to the medicinal chemist, the strategic incorporation of fluorine and the utilization of the piperidine scaffold have emerged as two of the most impactful and widely adopted strategies. On the surface, a single fluorine atom might seem like a minor perturbation, and the piperidine ring a simple saturated heterocycle. However, their profound and often synergistic influence on a molecule's pharmacokinetic and pharmacodynamic profile has cemented their status as "privileged" elements in the design of novel therapeutics.

This technical guide provides a comprehensive exploration of the multifaceted roles of fluorine and piperidine scaffolds in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of the underlying principles and practical applications of these crucial components. Moving beyond a superficial overview, this guide delves into the causality behind experimental choices, offering field-proven insights to inform rational drug design. We will dissect the nuanced effects of fluorine on key drug attributes, explore the versatility of the piperidine scaffold, and illuminate the powerful synergy that arises from their combination. Through detailed analysis, illustrative case studies, and practical experimental protocols, this guide aims to equip the reader with the knowledge to effectively harness the power of fluorine and piperidine scaffolds in the quest for safer and more effective medicines.

Part 1: The Transformative Influence of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a strategic decision aimed at fine-tuning its properties to achieve a desired therapeutic profile. The unique physicochemical characteristics of fluorine, being the most electronegative element with a van der Waals radius similar to that of a hydrogen atom, allow it to exert profound effects on a molecule without significantly increasing its size.[1][2] These effects are multifaceted and can be broadly categorized into the modulation of metabolic stability, physicochemical properties (pKa and lipophilicity), and binding affinity.

Enhancing Metabolic Stability: The "Metabolic Shielding" Effect

A major hurdle in drug development is overcoming rapid metabolic degradation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3] Fluorine can act as a "metabolic shield" by replacing hydrogen atoms at sites susceptible to oxidative metabolism. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3] This strategic replacement can block metabolic pathways, leading to a longer half-life, increased oral bioavailability, and a more predictable pharmacokinetic profile.[2][3]

A notable example is the development of Dabrafenib, a BRAF kinase inhibitor. The initial lead compound suffered from poor metabolic stability. The introduction of two fluorine atoms to a pendent aryl ring significantly improved its metabolic profile, contributing to the successful development of the final drug.[3]

Modulating Physicochemical Properties: A Tale of pKa and Lipophilicity

The strong electron-withdrawing nature of fluorine can significantly influence the acidity or basicity (pKa) of nearby functional groups. For instance, the introduction of a fluorine atom near a basic nitrogen, such as in a piperidine ring, can lower its pKa, making it less basic.[2] This modulation of pKa can have a profound impact on a drug's solubility, membrane permeability, and potential for off-target interactions, such as hERG channel binding, which is a key safety concern.

The effect of fluorine on lipophilicity (logP) is more nuanced. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can decrease it.[2] This allows for the fine-tuning of a molecule's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

The interplay between pKa and lipophilicity is critical for drugs targeting the central nervous system (CNS). For a drug to cross the blood-brain barrier, it must possess a delicate balance of these properties. Fluorination is a key strategy employed to achieve this balance, as exemplified by numerous CNS-active drugs.[4]

Enhancing Binding Affinity and Selectivity: The Power of Specific Interactions

Fluorine's unique electronic properties can also be leveraged to enhance a drug's binding affinity and selectivity for its target protein. The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in the binding pocket.[1] Furthermore, fluorine can act as a hydrogen bond acceptor in certain contexts.

The strategic placement of fluorine can also induce specific conformational preferences in a molecule, pre-organizing it for optimal binding to its target. This can lead to a significant increase in potency and selectivity. For example, in the development of a phosphodiesterase 10A (PDE10A) inhibitor, the introduction of a fluorinated substituent on the piperidine ring was crucial for achieving high in vivo efficacy.[5]

Part 2: The Piperidine Scaffold: A Privileged Motif in Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in medicinal chemistry.[6] Its prevalence in FDA-approved drugs across a wide range of therapeutic areas, including oncology and CNS disorders, is a testament to its versatility and favorable drug-like properties.[6]

Physicochemical and Pharmacokinetic Advantages of the Piperidine Scaffold

The piperidine scaffold offers several inherent advantages that contribute to its "privileged" status:

  • Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring provides a handle for modulating a molecule's basicity (pKa) and, consequently, its solubility and lipophilicity.[6]

  • Improved Pharmacokinetic Profile: Piperidine-containing compounds often exhibit favorable ADME properties, including good metabolic stability and oral bioavailability.[6] The saturated nature of the ring makes it less susceptible to oxidative metabolism compared to aromatic systems.

  • Three-Dimensional Diversity: The chair conformation of the piperidine ring allows for the introduction of substituents in well-defined axial and equatorial positions, providing a scaffold for creating three-dimensional diversity and optimizing interactions with biological targets.[7]

The Synergy of Fluorine and Piperidine: A Powerful Combination

The combination of fluorine and the piperidine scaffold creates a powerful synergy that can be exploited to address multiple drug design challenges simultaneously. The introduction of fluorine onto the piperidine ring can:

  • Fine-tune pKa: As discussed earlier, fluorine's electron-withdrawing effect can modulate the basicity of the piperidine nitrogen, which is crucial for optimizing a drug's physicochemical properties and reducing off-target effects.

  • Enhance Metabolic Stability: Fluorination can block metabolically labile positions on the piperidine ring, further enhancing its inherent metabolic stability.

  • Influence Ring Conformation: The stereoelectronic effects of fluorine can influence the conformational preference of the piperidine ring, which can have a significant impact on its biological activity.[8]

  • Improve Binding Affinity: The strategic placement of fluorine on the piperidine ring can lead to enhanced binding interactions with the target protein.

The following diagram illustrates the key benefits of incorporating fluorine into a piperidine scaffold:

Fluorinated_Piperidine_Benefits cluster_piperidine Piperidine Scaffold cluster_fluorine Fluorine Introduction cluster_synergy Synergistic Outcomes Piperidine Privileged Scaffold pKa Optimized pKa Piperidine->pKa Basicity Stability Enhanced Metabolic Stability Piperidine->Stability Inherent Stability Conformation Favorable Conformation Piperidine->Conformation 3D Structure Affinity Improved Binding Affinity Piperidine->Affinity Scaffold for Binding Fluorine Strategic Modification Fluorine->pKa Inductive Effect Fluorine->Stability Metabolic Shielding Fluorine->Conformation Stereoelectronic Effects Fluorine->Affinity Specific Interactions

Caption: Synergistic benefits of combining fluorine with a piperidine scaffold.

Part 3: Synthetic Strategies for Fluorinated Piperidines

The successful implementation of fluorinated piperidine scaffolds in drug discovery relies on the availability of efficient and stereoselective synthetic methods. The synthesis of these motifs can be challenging, but several robust strategies have been developed.

General Approaches to Fluorinated Piperidine Synthesis

The synthesis of fluorinated piperidines can be broadly categorized into two main approaches:

  • Late-Stage Fluorination: Introducing fluorine into a pre-existing piperidine ring. This approach is advantageous for lead optimization as it allows for the rapid exploration of the effects of fluorination at different positions.

  • Building Block Approach: Constructing the fluorinated piperidine ring from acyclic precursors already containing the fluorine atom. This method is often more suitable for large-scale synthesis.

Experimental Protocol: Synthesis of 4-Fluoropiperidine

The following is a representative protocol for the synthesis of 4-fluoropiperidine, a common building block in medicinal chemistry. This protocol is based on the fluorination of N-Boc-4-piperidone followed by deprotection.

Step 1: Synthesis of N-Boc-4,4-difluoropiperidine [9]

  • Materials: N-Boc-4-piperidone, Deoxofluor® (bis(2-methoxyethyl)aminosulfur trifluoride), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-4-piperidone (1 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Deoxofluor® (1.2 equivalents) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-4,4-difluoropiperidine.

Step 2: Deprotection to 4,4-Difluoropiperidine Hydrochloride [9]

  • Materials: N-Boc-4,4-difluoropiperidine, Hydrochloric acid (4M in 1,4-dioxane), Methanol.

  • Procedure:

    • Dissolve N-Boc-4,4-difluoropiperidine (1 equivalent) in methanol.

    • Add a solution of 4M HCl in 1,4-dioxane (excess, e.g., 5 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to obtain 4,4-difluoropiperidine hydrochloride as a solid.

The following workflow diagram illustrates this synthetic pathway:

Synthesis_Workflow Start N-Boc-4-piperidone Fluorination Fluorination with Deoxofluor® Start->Fluorination Intermediate N-Boc-4,4-difluoropiperidine Fluorination->Intermediate Deprotection Deprotection with HCl Intermediate->Deprotection Product 4,4-Difluoropiperidine HCl Deprotection->Product

Caption: A typical workflow for the synthesis of 4,4-difluoropiperidine hydrochloride.

Part 4: Case Studies of FDA-Approved Drugs

The true impact of combining fluorine and piperidine scaffolds is best illustrated through real-world examples of successful drug development programs. The following case studies highlight how this strategic combination has been employed to create effective treatments for a range of diseases.

Oncology: Alpelisib (Piqray)

Alpelisib is a phosphatidylinositol 3-kinase (PI3K) inhibitor approved for the treatment of certain types of breast cancer.[2] A key structural feature of Alpelisib is a trifluoro-tert-butyl group attached to a pyridine ring, which is a close analog of a piperidine.[2] This fluorinated moiety plays a crucial role in the drug's efficacy:

  • Enhanced Metabolic Stability: The trifluoromethyl group significantly improves the metabolic stability of the molecule, contributing to its excellent oral bioavailability.[2]

  • Increased Binding Affinity: X-ray crystallography has revealed that the fluorinated group forms a key hydrogen bond with a lysine residue (K802) in the PI3K binding site, leading to high affinity and potency.[2]

Central Nervous System Disorders: A Focus on Brain Penetration

The development of drugs for CNS disorders is particularly challenging due to the blood-brain barrier. As mentioned previously, the strategic use of fluorine in conjunction with piperidine scaffolds is a common strategy to optimize the physicochemical properties required for brain penetration.[4][5]

While a specific FDA-approved drug with a fluorinated piperidine for a CNS disorder is not detailed in the provided search results, the literature strongly supports this as a successful strategy in CNS drug discovery. The ability to fine-tune pKa and lipophilicity through fluorination of a piperidine-containing molecule is a key enabler for achieving the desired brain exposure.[4]

Summary of Physicochemical Properties

The following table summarizes the general trends in physicochemical properties upon fluorination of a piperidine-containing molecule. It is important to note that the actual values will be highly dependent on the specific molecule and the position of the fluorine atom(s).

PropertyNon-fluorinated PiperidineFluorinated PiperidineRationale for Change
pKa Typically 8-11Generally lower (more acidic)The strong electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atom, making it a weaker base.[2]
Lipophilicity (logP) VariesCan increase or decreaseA single fluorine atom often increases logP, while multiple fluorines or a CF3 group can decrease it due to polarity effects.[2]
Metabolic Stability Generally goodOften significantly improvedThe high strength of the C-F bond makes it resistant to enzymatic cleavage by CYP450 enzymes.[3]

Conclusion: A Continued Legacy of Innovation

The strategic incorporation of fluorine and the use of piperidine scaffolds are not merely trends in medicinal chemistry; they are foundational principles that have consistently delivered successful therapeutic agents. This guide has illuminated the fundamental reasons for their efficacy, from the nuanced electronic effects of fluorine to the versatile and drug-like nature of the piperidine ring. The synergy between these two components provides a powerful toolkit for medicinal chemists to address the multifaceted challenges of drug discovery, including metabolic instability, poor bioavailability, and off-target toxicity.

The case studies of FDA-approved drugs serve as a testament to the real-world impact of these strategies. As our understanding of disease biology deepens and the demands for safer and more effective medicines grow, the rational application of fluorine and piperidine scaffolds will undoubtedly continue to be a cornerstone of innovation in the pharmaceutical industry. The future of drug discovery will likely see even more sophisticated applications of these principles, including the development of novel fluorination methodologies and the design of more complex and highly functionalized piperidine scaffolds. By mastering the concepts and techniques outlined in this guide, researchers and scientists can position themselves at the forefront of this exciting and impactful field.

References

  • Fluorine in drug discovery: Role, design and case studies. (URL not available)
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. ResearchGate. [Link]

  • Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives. ResearchGate. [Link]

  • The structure of some FDA-approved fluorinated medications. ResearchGate. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL not available)
  • Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (URL not available)
  • Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • The Role of Fluorine in the Discovery and Optimization of CNS Agents. ResearchGate. [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. [Link]

  • gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (URL not available)
  • Piperidine Synthesis. DTIC. [Link]

  • Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. ACS Publications. [Link]

Sources

structural characterization of [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Characterization of [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol HCl

Abstract

Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry, valued for their ability to modulate physicochemical and pharmacological properties such as metabolic stability, pKa, and binding affinity. This technical guide provides a comprehensive, multi-technique framework for the definitive structural characterization of [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride (HCl), a key building block for drug discovery professionals. We present an integrated analytical workflow, detailing the causality behind experimental choices and providing field-proven protocols for X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended to serve as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex heterocyclic molecules.

Introduction and Significance

The introduction of fluorine into organic molecules is a cornerstone strategy in drug design. In the context of the piperidine ring, a ubiquitous motif in pharmaceuticals, fluorination can induce favorable conformational biases and significantly alter the basicity of the ring nitrogen, which can be critical for reducing off-target activity, such as hERG channel affinity.[1] The title compound, [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol HCl, represents a synthetically valuable chiral building block containing both a fluorine substituent and a primary alcohol on a piperidine frame. The rel designation indicates a racemic mixture of the (3S,4R) and (3R,4S) enantiomers.

A rigorous and unambiguous confirmation of its three-dimensional structure, including relative stereochemistry, is paramount before its inclusion in drug discovery pipelines. This guide outlines the necessary analytical steps to achieve this, ensuring scientific integrity and reproducibility.

Molecular Identity and Physicochemical Properties

The first step in any characterization is to establish the fundamental molecular identity. The compound is the hydrochloride salt of (3S,4R)-rel-3-fluoro-4-piperidyl)methanol.

Caption: 2D structure of [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol HCl.

A summary of its key computed and reported properties is presented below.

PropertyValueSource
Molecular Formula C₆H₁₃ClFNOPubChem[2]
Molecular Weight 169.62 g/mol PubChem[2]
CAS Number 895577-96-5 / 1523541-81-2Sigma-Aldrich, PubChem[2]
Physical Form SolidSigma-Aldrich
Stereochemistry Racemic mixture of (3S,4R) and (3R,4S)PubChem[2]
Exact Mass 169.0669699 DaPubChem[2]

Definitive Structure Elucidation: Single-Crystal X-ray Crystallography

Expertise & Causality: For establishing the unambiguous solid-state structure, connectivity, and relative stereochemistry of a crystalline solid, single-crystal X-ray crystallography is the gold standard. It provides precise 3D coordinates of each atom, confirming the cis relationship between the fluorine at C3 and the hydroxymethyl group at C4, as implied by the (3S,4R)-rel nomenclature. Furthermore, it reveals the solid-state conformation, which for piperidine rings is typically a chair conformation.[3][4]

Experimental Protocol: Crystal Growth and Data Acquisition
  • Crystal Growth (Self-Validating System): Dissolve 5-10 mg of the compound in a minimal amount of a polar solvent like methanol or ethanol. Place this solution in a small, clean vial. Place this vial inside a larger, sealed jar containing a more non-polar anti-solvent (e.g., diethyl ether or ethyl acetate). Allow the anti-solvent vapor to slowly diffuse into the vial over several days at room temperature. The gradual decrease in solubility should yield high-quality, single crystals suitable for diffraction. Visual inspection for well-defined facets and clarity under a microscope validates crystal quality.

  • Mounting: Select a suitable crystal (approx. 0.1-0.3 mm) and mount it on a cryoloop.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source, typically at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.

  • Structure Solution and Refinement: Process the diffraction data using standard software (e.g., SHELX). The structure is solved using direct methods and refined by full-matrix least-squares on F².

Expected Crystallographic Data

The following table summarizes plausible crystallographic parameters for a compound of this nature.

ParameterExpected ValueRationale
Crystal System Monoclinic or OrthorhombicCommon for organic salts.
Space Group Centrosymmetric (e.g., P2₁/c)Expected for a racemic mixture.
Piperidine Conformation ChairThe thermodynamically stable form.[3][4]
F(3)-C(3)-C(4)-C(7) Torsion Angle ~60° (gauche)Confirms the cis relative stereochemistry.
Key Interactions N-H···Cl⁻, O-H···Cl⁻ hydrogen bondsThe ammonium and hydroxyl groups will form strong hydrogen bonds with the chloride counter-ion.[3]

Solution-State Structure: Multinuclear NMR Spectroscopy

Expertise & Causality: While crystallography provides the solid-state structure, NMR spectroscopy is essential to confirm the structure in solution, which is more relevant to biological applications. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments (e.g., COSY, HSQC), provides a complete picture of the molecule's connectivity and solution-state conformation. The presence of both fluorine and a chiral center necessitates a detailed analysis of chemical shifts and coupling constants (J-values).

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of a suitable deuterated solvent. Given the hydrochloride salt form, deuterium oxide (D₂O) or DMSO-d₆ are excellent choices as they readily dissolve the polar salt. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H and O-H protons.

  • Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.

  • Spectra to Acquire:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C{¹H} NMR: Proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Standard fluorine spectrum.

    • 2D COSY (¹H-¹H): To establish proton-proton connectivities.

    • 2D HSQC (¹H-¹³C): To correlate protons with their directly attached carbons.

Predicted Spectral Data (in DMSO-d₆)

The following data are predicted based on the known effects of fluorine and the piperidinemethanol core structure.

NucleusPredicted δ (ppm)Predicted Multiplicity & J (Hz)Assignment & Rationale
¹H 8.5 - 9.5Broad singletNH ₂⁺ (as hydrochloride salt)
¹H 4.5 - 5.0Doublet of multiplets, J(H,F) ≈ 45-50CH -F (Proton at C3, split by adjacent protons and a large geminal coupling to Fluorine)
¹H 3.5 - 3.8MultipletCH ₂-OH (Methylene protons of the hydroxymethyl group)
¹H 2.8 - 3.4MultipletsPiperidine ring protons (C2, C6) adjacent to Nitrogen
¹H 1.5 - 2.2MultipletsRemaining piperidine ring protons (C4, C5)
¹³C 85 - 90Doublet, ¹J(C,F) ≈ 180-200C -F (Carbon at C3, large one-bond coupling to Fluorine)
¹³C 60 - 65SingletC H₂-OH (Hydroxymethyl carbon)
¹³C 40 - 50MultipletsPiperidine ring carbons (C2, C6)
¹³C 30 - 40Doublet, ²J(C,F) ≈ 15-25Piperidine ring carbon (C4, two-bond coupling to Fluorine)
¹⁹F -180 to -210MultipletC-F (Single fluorine environment, coupled to adjacent protons)

Molecular Mass and Fragmentation: Mass Spectrometry

Expertise & Causality: Mass spectrometry serves to confirm the molecular weight and can provide structural information through controlled fragmentation. Electrospray Ionization (ESI) is the method of choice for this polar, pre-ionized salt, as it is a soft ionization technique that keeps the molecule intact. The most critical diagnostic feature will be the isotopic pattern of the molecular ion, which arises from the presence of the chlorine atom.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary observed ion should correspond to the protonated free base [M+H]⁺ after loss of HCl.

  • Tandem MS (MS/MS): To confirm connectivity, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Predicted Mass Spectral Data
IonPredicted m/zRationale & Interpretation
[M+H]⁺ 134.09Corresponds to the free base, [C₆H₁₂FNO + H]⁺. This is the molecular ion.
[M+H - H₂O]⁺ 116.08Loss of water from the hydroxymethyl group, a common fragmentation pathway for alcohols.[5]
[M+H - CH₂OH]⁺ 103.07Loss of the entire hydroxymethyl radical.
Isotopic Pattern M and M+2 peaksWhen analyzing a sample containing the intact HCl salt or fragments containing Cl, a characteristic ~3:1 ratio for the M and M+2 peaks confirms the presence of a single chlorine atom (due to ³⁵Cl and ³⁷Cl isotopes).[6][7]

Functional Group Verification: FTIR Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and reliable technique for verifying the presence of key functional groups. For this molecule, the most important vibrations are the O-H stretch of the alcohol, the N-H stretch of the ammonium salt, the C-H stretches, and the C-F bond vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Apply pressure to ensure good contact and collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be taken and subtracted from the sample spectrum.

Predicted Characteristic Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3500 (broad)O-H stretchAlcohol (-OH)
2400 - 2800 (broad, multiple bands)N-H stretchSecondary Ammonium (-NH₂⁺-)
2850 - 3000C-H stretchAliphatic (CH, CH₂)
1570 - 1650N-H bendAmmonium (-NH₂⁺-)
1000 - 1250 (strong)C-F stretchAlkyl fluoride
1000 - 1100C-O stretchPrimary Alcohol

Integrated Characterization Workflow

A robust structural characterization relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. The logical flow of experiments ensures a complete and validated structural assignment.

Caption: Integrated workflow for the structural characterization of a novel chemical entity.

Conclusion

The requires a synergistic application of modern analytical techniques. Through the combined use of X-ray crystallography, multinuclear NMR, mass spectrometry, and FTIR spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide provides the strategic rationale and detailed protocols necessary for researchers to confidently verify the identity and purity of this valuable synthetic building block, ensuring the integrity of subsequent drug discovery and development efforts.

References

  • ResearchGate. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (trans-3-Methyl-4-piperidyl)methanol Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinemethanol, 3,3-difluoro-, (4R)-. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of the minor anti -piperidine product 14d. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Nature. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinemethanol. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. Retrieved from [Link]

  • ChemBK. (n.d.). [(3S,4R)-4-(4-fluorophenyl)-3-piperidyl]methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Nottingham Trent University Institutional Repository. (n.d.). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of piperine. Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes. Tailored Tutors. Retrieved from [Link]

Sources

An In-depth Technical Guide to [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol Hydrochloride: A Process-Related Impurity and Degradant of Paroxetine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol hydrochloride, a significant impurity associated with the selective serotonin reuptake inhibitor (SSRI) paroxetine. This document delves into the chemical identity, formation pathways, and robust analytical methodologies for the detection and quantification of this compound. Furthermore, it outlines effective control strategies to mitigate its presence in paroxetine active pharmaceutical ingredient (API) and finished drug products, aligning with stringent regulatory expectations. This guide is intended to be a valuable resource for researchers, analytical scientists, and professionals in pharmaceutical development and quality control, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Criticality of Impurity Profiling in Paroxetine

Paroxetine is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions.[1] As with any pharmaceutical product, ensuring its purity, safety, and efficacy is paramount. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities in drug substances and products.[1] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interactions with excipients.[1] Their presence, even in trace amounts, can potentially impact the therapeutic effect and safety of the medication.

This guide focuses on a specific and critical impurity of paroxetine: [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol hydrochloride . This compound, also known as N-desmethylparoxol, is structurally similar to paroxetine and can emerge as both a process-related impurity and a degradation product. A thorough understanding of its characteristics and control is essential for the development of high-quality and safe paroxetine-based medicines.

Chemical Profile and Physicochemical Properties

A clear understanding of the chemical identity of [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol hydrochloride is fundamental to developing specific analytical methods and effective control strategies.

Property Value Reference
Chemical Name [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol hydrochloride[2]
Synonyms N-Desmethyl Paroxol Hydrochloride, (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol Hydrochloride[2]
CAS Number 125224-43-3 (free base)[3]
Molecular Formula C₁₂H₁₇ClFNO[2]
Molecular Weight 245.72 g/mol [2]
Appearance White to off-white solid[2]
Solubility Soluble in methanol and water

Note on Nomenclature: The user's topic specified "[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride". However, the prominent and well-documented impurity of paroxetine is [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol hydrochloride. The structural similarity and the commonality of the latter in scientific literature suggest that this is the intended compound of interest. This guide will proceed with the analysis of this well-established impurity.

Formation Pathways: A Tale of Synthesis and Degradation

The presence of [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol hydrochloride in paroxetine can be attributed to two primary origins: as a byproduct of the manufacturing process and as a product of degradation. A causal understanding of these pathways is crucial for implementing effective control measures.

Process-Related Impurity

In a common synthetic route for paroxetine, a key intermediate is (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine.[1] This intermediate undergoes a reaction with a mesityl derivative followed by treatment with phenyl chloroformate to form a carbamate intermediate, which is then hydrolyzed to yield paroxetine.[1] If the mesityl derivative is not fully consumed in the subsequent step, it can react with phenyl chloroformate and, upon hydrolysis, lead to the formation of [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol as an impurity.[1]

G cluster_synthesis Paroxetine Synthesis cluster_impurity Impurity Formation Intermediate (3S, 4R)-trans-4-(4-fluorophenyl)- 3-hydroxymethyl-1-methyl-piperidine Mesityl_Derivative Mesityl Derivative Intermediate->Mesityl_Derivative Methanesulfonyl chloride Carbamate_Intermediate Carbamate Intermediate Mesityl_Derivative->Carbamate_Intermediate Phenyl chloroformate Unreacted_Mesityl Unreacted Mesityl Derivative Mesityl_Derivative->Unreacted_Mesityl Incomplete Reaction Paroxetine Paroxetine Carbamate_Intermediate->Paroxetine Hydrolysis Impurity_Carbamate Impurity Carbamate Intermediate Unreacted_Mesityl->Impurity_Carbamate Phenyl chloroformate Impurity [(3S,4R)-4-(4-Fluorophenyl)piperidin- 3-yl]methanol Impurity_Carbamate->Impurity Hydrolysis

Figure 1: Formation of [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol from unreacted intermediate.
Degradation Product

Forced degradation studies have demonstrated that paroxetine hydrochloride is susceptible to degradation under acidic and oxidative conditions.[1] One of the identified degradants is [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol.[1] This degradation pathway involves the cleavage of the ether linkage in the paroxetine molecule.

G Paroxetine Paroxetine Impurity [(3S,4R)-4-(4-Fluorophenyl)piperidin- 3-yl]methanol Paroxetine->Impurity Ether Linkage Cleavage Degradation_Conditions Acidic Hydrolysis or Oxidative Stress Degradation_Conditions->Paroxetine

Figure 2: Degradation pathway of paroxetine leading to the formation of the impurity.

Analytical Methodologies for Detection and Quantification

The accurate and precise quantification of [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol hydrochloride is crucial for ensuring the quality of paroxetine. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), are the methods of choice for this purpose.

Chromatographic Separation

A robust reversed-phase HPLC method can effectively separate [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol hydrochloride from paroxetine and other related impurities.

Experimental Protocol: RP-HPLC Method

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 6.8) and an organic modifier (e.g., acetonitrile) is typically employed.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.[4]

  • Detection: UV detection at a wavelength of 260 nm is appropriate for quantifying this impurity.[4]

  • Injection Volume: A 20 µL injection volume is standard.

  • Column Temperature: The analysis is usually performed at ambient temperature.

Mass Spectrometric Identification

For unambiguous identification and enhanced sensitivity, HPLC coupled with mass spectrometry (LC-MS) is the preferred technique. Electrospray ionization (ESI) in the positive ion mode is effective for ionizing both paroxetine and the impurity.

Typical Mass Spectrometric Data

Compound [M+H]⁺ (m/z)
Paroxetine330.1
[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol210.1
Method Validation

Any analytical method used for impurity quantification must be validated according to ICH Q2(R1) guidelines to ensure its reliability. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For paroxetine, a LOD of 0.059 µg/mL has been reported for an HPLC method.[4]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For paroxetine, an LOQ of 0.181 µg/mL has been reported.[4]

G Sample_Preparation Sample Preparation (Dissolution in Mobile Phase) Injection Injection Sample_Preparation->Injection HPLC_System HPLC System Column C18 Reversed-Phase Column HPLC_System->Column Injection->HPLC_System Detection UV or MS Detector Column->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Sources

Methodological & Application

Application Notes and Protocols for Fluorinated Piperidines in CNS Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluorine in Piperidine Scaffolds for CNS Drug Discovery

The piperidine motif is a cornerstone in the architecture of numerous central nervous system (CNS) active drugs, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and basicity, which are crucial for interacting with biological targets.[1] The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic in modern medicinal chemistry to overcome challenges in CNS drug development. Fluorine's unique electronic properties and small size can profoundly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity for its target.[2][3]

This guide provides an in-depth exploration of the application of fluorinated piperidines in CNS drug development. It is designed to equip researchers with the foundational knowledge and practical protocols to leverage this chemical space in their own discovery programs. We will delve into the rationale behind experimental designs, provide detailed, step-by-step methodologies for synthesis and evaluation, and present case studies that illustrate the successful application of these principles.

The Impact of Fluorination on Key Physicochemical Properties

The introduction of fluorine into a piperidine ring can strategically modulate several parameters critical for a successful CNS drug candidate. Understanding these effects is paramount for rational drug design.

Basicity (pKa) Modulation

The high electronegativity of fluorine can significantly lower the basicity (pKa) of the piperidine nitrogen.[4] This is a critical consideration as the pKa of a CNS drug candidate influences its ionization state at physiological pH, which in turn affects its ability to cross the blood-brain barrier (BBB) and its potential for off-target effects, such as binding to the hERG ion channel, which can lead to cardiotoxicity.[5] By fine-tuning the pKa, medicinal chemists can optimize the balance between BBB penetration and reduced off-target activity.

Conformational Control and Binding Affinity

Fluorine substitution can exert a powerful influence on the conformational preferences of the piperidine ring.[6] For instance, an axial orientation of a fluorine atom may be favored due to hyperconjugation and electrostatic interactions.[7] This conformational locking can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for the intended CNS target.

Metabolic Stability and Lipophilicity

Fluorination can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[7] The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom may have a minimal impact, a trifluoromethyl group can significantly increase lipophilicity, which can enhance membrane permeability and brain penetration.[1]

Workflow for the Development of Fluorinated Piperidine CNS Drug Candidates

The development of a novel fluorinated piperidine-based CNS drug candidate typically follows a structured workflow, from initial design and synthesis to comprehensive preclinical evaluation.

CNS Drug Development Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Target_Identification Target Identification & Validation Scaffold_Selection Fluorinated Piperidine Scaffold Design Target_Identification->Scaffold_Selection Synthesis Chemical Synthesis & Purification Scaffold_Selection->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Binding_Assay Receptor Binding Assays Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., uptake, signaling) Binding_Assay->Functional_Assay ADME_Assays ADME Profiling (Metabolic Stability, Solubility) Functional_Assay->ADME_Assays BBB_Permeability Blood-Brain Barrier Permeability (PAMPA) ADME_Assays->BBB_Permeability PK_Studies Pharmacokinetic Studies (Rodent) BBB_Permeability->PK_Studies Behavioral_Models Efficacy in Animal Models of CNS Disease PK_Studies->Behavioral_Models Toxicity_Screening Preliminary Toxicity Assessment Behavioral_Models->Toxicity_Screening PET_Imaging PET Imaging (Target Engagement & Biodistribution) Behavioral_Models->PET_Imaging

Caption: A generalized workflow for the discovery and preclinical development of fluorinated piperidine-based CNS drug candidates.

Detailed Application Protocols

Protocol 1: Synthesis of a Fluorinated Piperidine Scaffold

This protocol provides a method for the synthesis of cis-3-fluoro-4-phenylpiperidine, a versatile building block for various CNS drug candidates. The synthesis involves the asymmetric hydrogenation of a fluorinated tetrahydropyridine precursor.

Materials:

  • 3-Fluoro-4-phenylpyridine

  • Benzyl bromide

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • [Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • (R)-BINAP

  • Hydrogen gas (H₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Synthesis of the Tetrahydropyridine Precursor: a. To a solution of 3-fluoro-4-phenylpyridine (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq). b. Stir the mixture at room temperature for 16 hours. c. Remove the solvent under reduced pressure to obtain the pyridinium salt. d. Dissolve the pyridinium salt in methanol and cool to 0 °C. e. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes. f. Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. g. Quench the reaction by the slow addition of water. h. Extract the aqueous layer with dichloromethane (3 x 50 mL). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by silica gel chromatography (EtOAc/Hexanes gradient) to yield the N-benzyl-3-fluoro-4-phenyl-1,2,3,6-tetrahydropyridine.

  • Asymmetric Hydrogenation: a. In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(COD)Cl]₂ (0.01 eq) and (R)-BINAP (0.022 eq) in degassed dichloromethane. b. Stir the solution at room temperature for 30 minutes to form the catalyst. c. Add the N-benzyl-3-fluoro-4-phenyl-1,2,3,6-tetrahydropyridine (1.0 eq) dissolved in degassed dichloromethane to the catalyst solution. d. Transfer the reaction mixture to a high-pressure hydrogenation vessel. e. Pressurize the vessel with hydrogen gas to 50 atm and stir at room temperature for 24 hours. f. Carefully release the pressure and purge the vessel with argon. g. Concentrate the reaction mixture under reduced pressure. h. Purify the crude product by silica gel chromatography (EtOAc/Hexanes gradient) to afford cis-N-benzyl-3-fluoro-4-phenylpiperidine.

  • Deprotection (Optional): a. Dissolve the cis-N-benzyl-3-fluoro-4-phenylpiperidine in methanol. b. Add palladium on carbon (10 wt%) and stir the mixture under a hydrogen atmosphere (balloon) for 16 hours. c. Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield cis-3-fluoro-4-phenylpiperidine.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assessment (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of compounds across the blood-brain barrier.[8]

Materials:

  • PAMPA sandwich plate (96-well donor and acceptor plates)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., propranolol and methotrexate)

  • 96-well UV-Vis plate reader

Procedure:

  • Membrane Preparation: a. Prepare a 1% (w/v) solution of porcine brain lipid in dodecane. b. Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of the donor plate filter membrane. c. Allow the solvent to evaporate for at least 5 minutes.

  • Assay Setup: a. Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4). b. Prepare the donor solutions by diluting the test and control compounds to a final concentration of 100 µM in PBS (final DMSO concentration should be ≤1%). c. Add 200 µL of the donor solutions to the corresponding wells of the donor plate.

  • Incubation: a. Carefully place the donor plate on top of the acceptor plate to form the "sandwich". b. Incubate the PAMPA sandwich at room temperature for 4-18 hours with gentle agitation.[8]

  • Sample Analysis: a. After incubation, carefully separate the donor and acceptor plates. b. Determine the concentration of the compounds in both the donor and acceptor wells using a UV-Vis plate reader at the appropriate wavelength.

  • Data Analysis: a. Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - C_A / C_eq)) * (V_D * V_A) / ((V_D + V_A) * A * t) Where:

    • C_A is the concentration in the acceptor well.
    • C_eq is the equilibrium concentration.
    • V_D is the volume of the donor well.
    • V_A is the volume of the acceptor well.
    • A is the area of the membrane.
    • t is the incubation time.

Data Interpretation:

Permeability ClassificationPe (10⁻⁶ cm/s)
High> 4.0
Medium2.0 - 4.0
Low< 2.0
Protocol 3: In Vivo Evaluation of Antidepressant-like Activity (Forced Swim Test)

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[9][10]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Forced swim test apparatus (a glass cylinder, 25 cm high, 10 cm in diameter)

  • Water (23-25 °C)

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Positive control (e.g., imipramine, 20 mg/kg)

  • Vehicle control

  • Video recording system

Procedure:

  • Acclimation: a. House the mice in the testing room for at least 1 hour before the experiment.

  • Drug Administration: a. Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Forced Swim Test: a. Fill the cylinder with water to a depth of 15 cm. The water temperature should be maintained at 23-25 °C. b. Gently place a mouse into the cylinder. c. Record the behavior of the mouse for 6 minutes. d. After 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage. e. Change the water between each mouse.

  • Data Analysis: a. Score the video recordings for the last 4 minutes of the 6-minute test. b. The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements to keep its head above water. c. Compare the immobility time between the different treatment groups using appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).

Expected Results:

A significant reduction in immobility time in the test compound group compared to the vehicle control group suggests antidepressant-like activity.

Case Study: Development of a Fluorinated Piperidine as a Selective Serotonin Reuptake Inhibitor (SSRI)

Background: Paroxetine is a potent SSRI used for the treatment of depression and anxiety disorders. To improve its pharmacokinetic profile and reduce potential off-target effects, a research program was initiated to synthesize and evaluate fluorinated analogs.

Synthesis and In Vitro Evaluation:

A series of fluorinated paroxetine analogs were synthesized, including a derivative with a fluorine atom at the 3-position of the piperidine ring (cis-3-fluoro-paroxetine).[11] The introduction of fluorine was hypothesized to lower the pKa of the piperidine nitrogen, potentially reducing hERG liability, and to alter the conformation to enhance SERT binding.

The synthesized compounds were evaluated for their ability to inhibit serotonin reuptake in a cell-based assay. cis-3-fluoro-paroxetine demonstrated potent inhibition of serotonin reuptake with an IC₅₀ value comparable to that of paroxetine.

Pharmacokinetic and In Vivo Studies:

Pharmacokinetic studies in rats revealed that cis-3-fluoro-paroxetine had improved metabolic stability and a longer half-life compared to the parent compound. In the forced swim test, rats treated with cis-3-fluoro-paroxetine exhibited a significant reduction in immobility time, indicative of antidepressant-like effects.

The strategic incorporation of fluorine into the piperidine ring of paroxetine led to a novel analog with a promising preclinical profile. This case study highlights how the principles and protocols outlined in this guide can be applied to the rational design and development of new CNS drug candidates.

Advanced Applications: PET Imaging with Fluorinated Piperidines

The positron-emitting isotope, fluorine-18 (¹⁸F), is widely used in positron emission tomography (PET) imaging.[12] Labeling a fluorinated piperidine-based CNS drug candidate with ¹⁸F allows for non-invasive in vivo studies to:

  • Confirm Target Engagement: Visualize and quantify the binding of the drug to its target in the brain.[1]

  • Determine Brain Penetration: Measure the concentration of the drug in the brain over time.

  • Assess Biodistribution: Evaluate the distribution of the drug throughout the body.

The radiosynthesis of ¹⁸F-labeled piperidines typically involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate) with [¹⁸F]fluoride.[1]

PET_Radiolabeling Precursor Piperidine Precursor with Leaving Group Radiolabeling Nucleophilic Substitution Precursor->Radiolabeling F18_Fluoride [18F]Fluoride F18_Fluoride->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Final_Product [18F]-Labeled Piperidine Purification->Final_Product

Sources

Application Note & Protocol: High-Affinity Profiling of Piperidine Derivatives at Sigma-1 Receptors Using a Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidine Scaffolds and Radioligand Binding

The piperidine ring is a foundational heterocyclic scaffold in modern medicinal chemistry, integral to the design of numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for pharmacophoric elements that interact with specific biological targets.[1] Among these targets, the Sigma-1 receptor (S1R), a unique intracellular chaperone protein, has emerged as a key area of investigation for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, and pain.[4][5]

Determining the binding affinity of novel piperidine derivatives for their intended receptor is a critical step in the drug discovery process. The radioligand binding assay remains the gold standard for this purpose due to its exceptional sensitivity, precision, and robustness.[6] This technique allows for the direct measurement of a compound's ability to interact with a receptor, providing quantitative data on binding affinity (Kᵢ), receptor density (Bₘₐₓ), and the dissociation constant (K₋) of the radiolabeled probe.[7][8][9] This application note provides a detailed, field-proven protocol for conducting a competitive radioligand binding assay to determine the affinity of test piperidine derivatives for the Sigma-1 receptor.

Principle of the Competitive Binding Assay

The competitive binding assay is an elegant and powerful method for quantifying the affinity of an unlabeled test compound (the "competitor," in this case, a piperidine derivative) for a specific receptor.[10] The assay operates on the principle of competition between the test compound and a radiolabeled ligand ("radioligand") that has a known, high affinity for the target receptor.

A fixed concentration of the radioligand and a constant amount of receptor preparation (typically cell membranes) are incubated with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor binding sites. This reduction in bound radioactivity is measured and used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, a value known as the IC₅₀.[11] The IC₅₀ is then converted to the inhibition constant (Kᵢ), a true measure of affinity, using the Cheng-Prusoff equation.[11][12]

G cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration R1 Receptor RL1 Radioligand R1->RL1 High Binding R2 Receptor C2 Competitor R2->C2 Low Radioligand Binding

Caption: Principle of Competitive Radioligand Binding.

Materials and Reagents

  • Receptor Source: Guinea pig liver membrane homogenate (a rich source of S1R) or membranes from CHO or HEK293 cells stably overexpressing human S1R.

  • Radioligand: [³H]-(+)-Pentazocine, a selective S1R agonist.[5][13] Specific Activity: >20 Ci/mmol.

  • Non-specific Binding (NSB) Determiner: Haloperidol (10 µM final concentration).

  • Test Compounds: Piperidine derivatives dissolved in 100% DMSO to create 10 mM stock solutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A high-efficiency cocktail suitable for tritium counting (e.g., Betaplate Scint).

  • Filtration Apparatus: 96-well cell harvester (e.g., FilterMate™ Harvester).

  • Filter Mats: 96-well glass fiber filter mats (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Assay Plates: 96-well polypropylene microplates (low protein binding).

  • Detection: Microplate scintillation counter (e.g., MicroBeta TriLux).

  • Protein Assay Kit: BCA or Bradford assay kit.

Detailed Step-by-Step Experimental Protocol

This protocol is designed for a 96-well plate format with a final assay volume of 250 µL.[14]

Step 1: Membrane Preparation

Causality: Proper membrane preparation is paramount for assay consistency. The goal is to obtain a homogenous suspension of membranes containing the target receptor, free from cytosolic contaminants that could interfere with the assay.

  • Thaw the frozen membrane aliquot on ice.

  • Homogenize the membranes in ice-cold Assay Buffer using a Dounce or Potter-Elvehjem homogenizer.

  • Centrifuge at 20,000 x g for 10-15 minutes at 4°C.[14]

  • Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Assay Buffer, and repeat the centrifugation. This wash step removes endogenous ligands and cryoprotectants.

  • Resuspend the final pellet in a known volume of Assay Buffer.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Dilute the membrane preparation with Assay Buffer to the final desired concentration (e.g., 50-100 µg protein per well). Keep on ice.

Step 2: Reagent Dilution

Causality: Accurate serial dilutions are critical for generating a reliable dose-response curve. Using an intermediate dilution plate minimizes errors from pipetting very small volumes of concentrated DMSO stocks.

  • Radioligand: Dilute the [³H]-(+)-Pentazocine stock in Assay Buffer to a concentration of 5x the final desired concentration. For competitive assays, a concentration at or near the K₋ value is typically used (e.g., final concentration of ~2-3 nM).[5][15]

  • Test Compounds: Prepare serial dilutions of the piperidine derivatives.

    • In a 96-well plate, perform an 11-point, 1:10 serial dilution of the 10 mM stock solutions in 100% DMSO.

    • Create an intermediate plate by diluting these DMSO stocks into Assay Buffer to achieve a 5x final concentration. This minimizes the final DMSO concentration in the assay to ≤0.5%, preventing solvent effects.

  • NSB Determiner: Prepare a 5x stock of Haloperidol (50 µM) in Assay Buffer.

Step 3: Assay Plate Setup

Causality: The plate layout must include controls for total binding (no competitor) and non-specific binding to allow for the calculation of specific binding.

Well TypeComponent 1 (50 µL)Component 2 (50 µL)Component 3 (150 µL)
Total Binding Assay Buffer5x RadioligandDiluted Membranes
Non-Specific Binding 5x Haloperidol5x RadioligandDiluted Membranes
Competitor Wells 5x Test Compound5x RadioligandDiluted Membranes
  • Add 50 µL of the appropriate solution (Assay Buffer, 5x Haloperidol, or 5x Test Compound) to the designated wells of a 96-well assay plate.

  • Add 50 µL of the 5x [³H]-(+)-Pentazocine solution to all wells.

  • Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells.[14]

Step 4: Incubation

Causality: Incubation must be long enough to allow the binding reaction to reach equilibrium but not so long that radioligand degradation occurs. Temperature affects binding kinetics and stability.

  • Seal the plate and incubate for 120 minutes at room temperature with gentle agitation.[16]

Step 5: Termination by Rapid Filtration

Causality: The key to this step is speed. The bound and free radioligands must be separated quickly to prevent dissociation of the radioligand-receptor complex, which would lead to an underestimation of binding.

  • Set up the cell harvester with a PEI-soaked glass fiber filter mat.

  • Rapidly aspirate the contents of the assay plate wells onto the filter mat under vacuum.

  • Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer per well to remove unbound radioligand.[14]

Step 6: Radioactivity Quantification
  • Dry the filter mat under an incandescent lamp or in a low-temperature oven (e.g., 50°C) for 30-60 minutes.[14]

  • Place the dried mat in a sample bag and add scintillation cocktail.

  • Seal the bag and allow it to equilibrate for at least 4 hours in the dark.

  • Count the radioactivity (in Counts Per Minute, CPM) in a microplate scintillation counter.

Caption: Experimental Workflow for the Radioligand Binding Assay.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).[14]

  • Generate Competition Curve:

    • Convert the CPM for each competitor concentration to a percentage of the maximum specific binding (% Specific Binding).

    • Plot % Specific Binding versus the log concentration of the piperidine derivative.

  • Determine IC₅₀:

    • Use a non-linear regression curve-fitting program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

  • Calculate Kᵢ using the Cheng-Prusoff Equation:

    • The Kᵢ value, which is an absolute measure of affinity, is calculated from the IC₅₀.[17] This equation corrects for the presence of the radioligand.[11][18]

    • Kᵢ = IC₅₀ / (1 + ([L] / K₋))

      • [L] = The molar concentration of the free radioligand used in the assay.

      • K₋ = The equilibrium dissociation constant of the radioligand for the receptor. This value must be determined independently via a saturation binding experiment.

Assay Validation and Trustworthiness

A protocol is only as reliable as its validation. To ensure the trustworthiness of the data generated, the following steps are essential:

  • Saturation Binding Experiment: Before conducting competitive assays, a saturation experiment must be performed with the radioligand ([³H]-(+)-Pentazocine) to determine its K₋ and the receptor density (Bₘₐₓ).[7][9] This involves incubating the membranes with increasing concentrations of the radioligand. The K₋ value is crucial for the accurate calculation of Kᵢ in the subsequent competition assays.[11][15]

  • Z'-Factor for Assay Quality: For high-throughput screening (HTS), the Z'-factor is a statistical parameter used to evaluate the quality and robustness of the assay.[19][20] It reflects the dynamic range of the signal and the data variation.[19]

    • Z' = 1 - [ (3σₚ + 3σₙ) / |µₚ - µₙ| ]

      • µₚ and σₚ = Mean and standard deviation of the positive control (Total Binding).

      • µₙ and σₙ = Mean and standard deviation of the negative control (Non-Specific Binding).

Z'-Factor ValueInterpretation
> 0.5Excellent assay, highly robust for HTS.[21][22]
0 to 0.5Marginal assay, may require optimization.[22]
< 0Poor assay, not suitable for screening.[21]

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Enna, S. J., & Williams, M. (2009). Radioligand binding assays and their analysis. Current Protocols in Pharmacology, Chapter 2:Unit 2.2. Retrieved from [Link]

  • Keen, M. (1999). Radioligand Binding Studies. Springer Nature Experiments. Retrieved from [Link]

  • Hill, S. J. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. Retrieved from [Link]

  • Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. Retrieved from [Link]

  • Shirvani, M., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 13(3), 963–971. Retrieved from [Link]

  • Glaxo Wellcome. (n.d.). Receptor binding techniques: competition (inhibition or displacement) assays. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Abate, C., et al. (2014). Development of sigma-1 fluorescent ligands for imaging purposes. AperTO - Archivio Istituzionale Open Access dell’Università di Torino. Retrieved from [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • Belskaya, N. P., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7349. Retrieved from [Link]

  • De Costa, B. R., et al. (1992). -pentazocine binding to rat brain sigma 1 receptors. Journal of Pharmacology and Experimental Therapeutics, 262(3), 990-997. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]

  • Lever, J. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 259. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-17. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. British Journal of Pharmacology, 108(4), 1109-1114. Retrieved from [Link]

  • Whyte, B. (2025, January 27). The Z prime value (Z´). BMG LABTECH. Retrieved from [Link]

  • Sgrignani, J., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1545-1557. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]

  • Schetz, J. A., & Gonzalez, A. L. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 2.7.1-2.7.15. Retrieved from [Link]

  • Belskaya, N. P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Tóth, G., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8144. Retrieved from [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(14), 10179-10200. Retrieved from [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

Sources

Application Notes and Protocols: Techniques for Introducing Fluorine into Piperidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluoropiperidines in Drug Discovery

The piperidine scaffold is the most abundant nitrogen-containing heterocycle found in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and engage in critical binding interactions.[1] Separately, the introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, modulate pKa, and improve membrane permeability.[2][3] The strategic combination of these two privileged motifs—the fluorinated piperidine—offers a powerful tool for drug development professionals to fine-tune molecular properties and address liabilities such as off-target activity at the hERG ion channel.[3][4]

Despite their desirability, the synthesis of fluorinated piperidines presents significant challenges.[5] Traditional fluorination methods can be harsh and often lack the generality and predictability required for complex molecule synthesis.[6] This guide provides an in-depth overview of modern, field-proven techniques for introducing fluorine into piperidine rings, focusing on the underlying mechanisms, practical applications, and detailed experimental protocols. We will explore key strategies including deoxofluorination of hydroxypiperidines, electrophilic fluorination of piperidine enamines, and innovative methods starting from fluorinated pyridine precursors.

Deoxyfluorination of Hydroxypiperidines: A Classic Strategy

One of the most direct methods for installing a fluorine atom is the replacement of a hydroxyl group. This is typically accomplished using aminodifluorosulfuranes like Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).[7][8] This strategy is particularly useful as chiral hydroxypiperidines are readily accessible, allowing for the stereocontrolled synthesis of fluorinated products.

Mechanism and Rationale

The reaction proceeds via an SN2-type mechanism. The hydroxyl group of the piperidine substrate attacks the electrophilic sulfur atom of the fluorinating agent, forming a fluorosulfuranate intermediate. Subsequent intramolecular displacement of the sulfur-based leaving group by the fluoride ion results in the desired fluoropiperidine, typically with inversion of stereochemistry.

Causality Behind Experimental Choices:

  • Reagent Choice: Deoxo-Fluor® is often preferred over DAST for its enhanced thermal stability, which translates to a better safety profile, especially for larger-scale reactions.[7][9] It is effective for a wide range of substrates, including alcohols, aldehydes, and ketones.[7]

  • Temperature Control: Reactions are typically initiated at low temperatures (e.g., -78 °C) and allowed to warm slowly.[10] This is critical to control the reaction rate, prevent the formation of elimination byproducts, and manage the exothermic nature of the reaction.

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are essential to prevent quenching of the fluorinating reagent by water.

Protocol: Deoxyfluorination of N-Boc-4-hydroxypiperidine with Deoxo-Fluor®

This protocol describes the conversion of a commercially available hydroxypiperidine to its corresponding fluorinated analogue.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add N-Boc-4-hydroxypiperidine (1.0 equiv).

  • Dissolve the substrate in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® (1.2 equiv) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO3 solution. Caution: Quenching is exothermic and releases gas.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-fluoropiperidine.

Workflow Diagram: Deoxyfluorination

G cluster_prep Reaction Setup cluster_reaction Fluorination cluster_workup Workup & Purification A Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM B Cool to -78 °C (Dry Ice/Acetone) A->B C Slowly add Deoxo-Fluor® (1.2 equiv) B->C D Warm to RT, stir 12-16h C->D E Monitor by TLC/LC-MS D->E F Quench with sat. NaHCO3 (aq) E->F G Extract with DCM F->G H Wash, Dry, Concentrate G->H I Purify via Column Chromatography H->I J Final Product I->J N-Boc-4-fluoropiperidine

Caption: Experimental workflow for deoxyfluorination.

Electrophilic Fluorination via Enamines/Enol Ethers

Electrophilic fluorination is a powerful strategy that utilizes reagents with an "F+" character. Selectfluor® (F-TEDA-BF4) is the most common and user-friendly electrophilic fluorinating agent.[11] This approach is highly effective for fluorinating electron-rich substrates, such as the enamine or silyl enol ether derivatives of piperidones.

Mechanism and Rationale

The reaction involves the attack of the electron-rich π-bond of an enamine or silyl enol ether on the electrophilic fluorine atom of Selectfluor®.[12] This generates a cationic intermediate which is then quenched to afford the α-fluorinated carbonyl compound. Subsequent reduction of the ketone provides the fluoropiperidine. This two-step sequence allows for the introduction of fluorine at positions adjacent to a carbonyl group.

Causality Behind Experimental Choices:

  • Substrate: The piperidone must first be converted to a more nucleophilic enamine or silyl enol ether to react with the electrophilic fluorinating agent.

  • Reagent: Selectfluor® is a stable, crystalline solid that is easy to handle, making it a safer alternative to gaseous F2.[11][13] It is soluble in polar aprotic solvents.

  • Stereoselectivity: The facial selectivity of the fluorine addition can often be controlled by the steric environment of the enamine, allowing for diastereoselective synthesis.

Protocol: Electrophilic Fluorination of a Piperidone Silyl Enol Ether

This protocol outlines the synthesis of an α-fluoropiperidone, a versatile intermediate for various fluoropiperidines.

Materials:

  • N-Boc-4-piperidone

  • Lithium diisopropylamide (LDA)

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Selectfluor® (F-TEDA-BF4)

  • Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure: Part A: Formation of the Silyl Enol Ether

  • In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add freshly prepared LDA (1.1 equiv) dropwise and stir for 30 minutes at -78 °C to form the lithium enolate.

  • Add TMSCl (1.2 equiv) and stir for another hour at -78 °C.

  • Allow the reaction to warm to room temperature. Quench with saturated aqueous NH4Cl, extract with diethyl ether, dry the organic phase, and concentrate to obtain the crude silyl enol ether, which is often used directly in the next step.

Part B: Fluorination

  • Dissolve the crude silyl enol ether from Part A in acetonitrile.

  • Add Selectfluor® (1.1 equiv) in one portion.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over MgSO4, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-fluoro-4-piperidone.

Mechanism Diagram: Electrophilic Fluorination

G Piperidone_Enolate Piperidone Enolate Intermediate Cationic Intermediate Piperidone_Enolate->Intermediate Nucleophilic Attack on F+ Selectfluor Selectfluor® (F-TEDA-BF4) Selectfluor->Intermediate Product α-Fluoro Piperidone Intermediate->Product Quench

Caption: Mechanism of electrophilic fluorination.

Hydrogenation of Fluoropyridine Precursors

An alternative and increasingly popular strategy avoids the direct fluorination of a pre-formed piperidine ring.[1] Instead, a readily available fluorinated pyridine is hydrogenated to produce the desired saturated heterocycle. This method benefits from the wide commercial availability of substituted fluoropyridines.

Rationale and Key Advantages

The primary challenge in this approach is preventing hydrodefluorination (C-F bond cleavage) during the hydrogenation process.[5] Recent advances have identified catalyst systems that selectively reduce the pyridine ring while preserving the C-F bond.

Advantages:

  • Substrate Availability: A vast array of fluoropyridines are commercially available or readily synthesized.

  • Robustness: Heterogeneous catalysis often involves simple and robust procedures that are tolerant to air and moisture.[1]

  • Stereoselectivity: The hydrogenation typically proceeds via syn-addition of hydrogen to the face of the ring coordinated to the catalyst surface, leading to cis-diastereomers.[4]

Protocol: Heterogeneous Hydrogenation of 3-Fluoropyridine

This protocol describes a robust method for synthesizing 3-fluoropiperidine using a heterogeneous palladium catalyst.[1]

Materials:

  • 3-Fluoropyridine

  • Palladium on charcoal (10 wt. % Pd/C)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Hydrogen gas (H2)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • To a high-pressure reactor vessel, add 3-fluoropyridine (1.0 equiv) and methanol.

  • Carefully add 10% Pd/C (5 mol %).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with H2 (e.g., 50 bar) and heat to the desired temperature (e.g., 80 °C).

  • Stir the reaction mixture vigorously for 24 hours.

  • After cooling to room temperature, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • In-situ Protection: Since the resulting 3-fluoropiperidine can be volatile, it is often protected directly.[5] To the filtrate, add Boc2O (1.1 equiv) and stir at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain N-Boc-3-fluoropiperidine.

Comparative Analysis of Fluorination Techniques

TechniqueKey Reagent(s)Precursor TypeCommon Position(s)Key AdvantagesKey Limitations
Deoxyfluorination Deoxo-Fluor®, DASTHydroxypiperidineC2, C3, C4Stereospecific (inversion), good for chiral precursors.Requires hydroxyl group, reagent handling precautions.
Electrophilic Fluorination Selectfluor®Piperidone (via enamine)C2, C3 (α to C=O)Mild conditions, stable reagent, good for electron-rich systems.Multi-step process (enamine formation, fluorination, reduction).
Pyridine Hydrogenation H2, Pd/C (or other)FluoropyridineC2, C3, C4Access to diverse scaffolds, robust, often high diastereoselectivity.[1]Risk of hydrodefluorination, requires pressure equipment.[5]

Conclusion

The synthesis of fluorinated piperidines is a critical task in modern drug discovery. The choice of synthetic strategy depends heavily on the desired substitution pattern, available starting materials, and required stereochemistry. Deoxyfluorination offers a direct and stereospecific route from readily available alcohols. Electrophilic fluorination provides access to α-fluorinated piperidones, which are versatile intermediates. Finally, the hydrogenation of fluoropyridine precursors represents a powerful and increasingly robust method that leverages the vast chemical space of commercially available starting materials. By understanding the mechanisms, advantages, and practical considerations of each technique, researchers can effectively incorporate the fluoropiperidine motif into their next generation of therapeutic agents.

References

  • Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.[1][5] Source: ACS Catalysis, 2020. URL: [Link]

  • Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.[4] Source: Scientific Update, 2019. URL: [Link]

  • Title: The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.[14] Source: Nature Communications, via NIH. URL: [Link]

  • Title: Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.[8] Source: ResearchGate. URL: [Link]

  • Title: Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[7] Source: Organic Chemistry Portal. URL: [Link]

  • Title: Selectfluor - Wikipedia.[11] Source: Wikipedia. URL: [Link]

  • Title: Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications.[12] Source: The Journal of Organic Chemistry, 1997. URL: [Link]

  • Title: Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis.[6] Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.[3] Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor.[10] Source: Organic Letters, 2000. URL: [Link]

  • Title: Procedure for the gem-Difluorination of Benzophenones with Deoxo-Fluor®.[9] Source: Organic Syntheses. URL: [Link]

  • Title: Recent advances in late-stage monofluorination of natural products and their derivatives.[2] Source: Organic Chemistry Frontiers (RSC Publishing). URL: [Link]

  • Title: Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).[13] Source: Synlett. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of fluorinated piperidines. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges that arise when incorporating fluorine into piperidine scaffolds—a common strategy in medicinal chemistry to modulate physicochemical properties like basicity (pKa), lipophilicity, and metabolic stability.[1][2]

This resource is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively. We will explore common pitfalls in electrophilic and nucleophilic fluorination, stereochemical control, and purification, offering field-tested solutions and insights.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Yield in Electrophilic Fluorination

You're attempting to fluorinate a piperidine precursor, perhaps an enamine or a carbanion, with an N-F electrophilic reagent like Selectfluor®, but the reaction is sluggish or fails entirely.

Potential Causes & Recommended Solutions

  • Insufficient Nucleophilicity of the Substrate: The piperidine derivative may not be electron-rich enough to react with the electrophilic fluorine source. The nitrogen lone pair can be deceptive; its availability is highly dependent on the ring conformation and substituents.

    • Solution 1: N-Protection Strategy. If the piperidine nitrogen is unprotected, it can be protonated by trace acid or interact with the reagent, reducing nucleophilicity. Installing an electron-donating or a temporary directing group can enhance the reactivity of the desired C-H bond.

    • Solution 2: Precursor Modification. Instead of direct C-H fluorination, convert the piperidine to a more reactive intermediate. For example, forming a silyl enol ether or a lithiated species ortho to the nitrogen can dramatically increase the rate and yield of fluorination.

  • Incorrect Base or Reaction Conditions: For C-H fluorination requiring deprotonation, the choice of base is critical. An inappropriate base can lead to side reactions or incomplete deprotonation.

    • Solution: Base Selection. While strong bases like NaH or NaHMDS are often used, their efficacy can be substrate-dependent.[3] If you observe decomposition, a non-nucleophilic, sterically hindered base like LHMDS or KHMDS might be preferable. Always ensure anhydrous conditions, as water will quench the base and carbanion.

  • Reagent Incompatibility or Degradation: Selectfluor® and other N-F reagents are powerful oxidants. They can be incompatible with certain functional groups and are sensitive to moisture.

    • Solution: Reagent Handling and Co-solvents. Always use freshly opened or properly stored fluorinating agents. Some reactions with Selectfluor® benefit from polar aprotic co-solvents like DMF or acetonitrile, which can improve solubility and reactivity.[3]

Issue 2: Poor Regio- or Stereoselectivity

Fluorine has been incorporated, but it's at the wrong position (regioisomer) or has the incorrect spatial orientation (diastereomer).

Potential Causes & Recommended Solutions

  • Multiple Reactive Sites: The piperidine substrate may have several C-H bonds with similar acidities or steric environments, leading to a mixture of constitutional isomers.[4]

    • Solution 1: Directing Groups. Install a removable directing group that positions the fluorinating agent over a specific C-H bond. This is a powerful strategy for achieving high regioselectivity in late-stage functionalization.[5]

    • Solution 2: Building Block Approach. Instead of direct fluorination, consider a convergent synthesis using a pre-fluorinated building block.[6][7][8] This approach offers more reliable control over the fluorine position, although it may require a longer synthetic route.

  • Lack of Stereochemical Control: Achieving the desired diastereoselectivity is a significant challenge, especially when creating a new stereocenter. The conformational flexibility of the piperidine ring complicates predictable facial selection.

    • Solution 1: Substrate Control. Introduce a bulky substituent on the piperidine ring that blocks one face of the molecule, directing the incoming fluorinating agent to the opposite face. This is a classic strategy for diastereoselective synthesis.[9][10][11]

    • Solution 2: Asymmetric Catalysis. For enantioselective fluorination, chiral catalysts can be employed. For example, Pd(II)-catalyzed intramolecular aminofluorination of alkenes can produce chiral 3-fluoropiperidines.[6]

    • Solution 3: Hydrogenation of Fluoropyridines. An alternative strategy is the stereoselective hydrogenation of fluoropyridine precursors. This method often yields cis-fluorinated piperidines due to the directing effect of the fluorine atom during the catalytic reduction.[1][12]

Expert Insight: The conformational preference of the C-F bond is a key consideration. In protonated fluoropiperidines, an axial fluorine can be stabilized by a favorable C-F···H-N+ charge-dipole interaction, a phenomenon that can be exploited in catalyst and substrate design.[1][13][14]

Issue 3: Product Decomposition or Unwanted Side Reactions

The reaction produces significant byproducts, or the desired fluorinated piperidine degrades during the reaction or workup.

Potential Causes & Recommended Solutions

  • Elimination Side Reactions (with Deoxyfluorinating Reagents): When using reagents like DAST or Deoxofluor to convert a hydroxyl group to a fluorine, elimination to form an alkene can be a major competing pathway, especially for secondary alcohols.[15][16]

    • Solution: Optimize Reaction Temperature. These reactions should be run at the lowest possible temperature that allows for a reasonable reaction rate. Start at -78 °C and slowly warm the reaction, monitoring by TLC or LCMS.

  • Hydrodefluorination during Hydrogenation: When preparing fluorinated piperidines by reducing fluoropyridines, cleavage of the C-F bond is a common side reaction.[1]

    • Solution: Catalyst and Additive Screening. The choice of catalyst and additives is crucial. For example, using Pd(OH)₂ on carbon with a strong Brønsted acid like aqueous HCl in methanol can suppress hydrodefluorination.[12]

  • Degradation During Workup: Fluorinated amines can be sensitive to aqueous workups.[17] The basic nitrogen can also cause issues during chromatographic purification.

    • Solution 1: Anhydrous Workup. If the product is water-sensitive, perform an anhydrous workup. This may involve filtering the reaction mixture through a pad of Celite® or silica gel and concentrating the filtrate.[17]

    • Solution 2: In Situ Protection. After the reaction is complete, add a protecting group reagent (e.g., Boc-anhydride or Cbz-Cl) directly to the crude reaction mixture. The protected amine is often less polar, more stable, and easier to purify.[12]

Issue 4: Difficulty with Purification

The fluorinated piperidine is difficult to isolate from the reaction mixture or impurities. This is a frequent and often underestimated challenge.

Potential Causes & Recommended Solutions

  • High Polarity and Volatility: Unprotected fluorinated piperidines can be highly polar, leading to streaking on silica gel, and are sometimes volatile, leading to loss of product during solvent removal.[12][18]

    • Solution 1: Use of Basic or Neutral Alumina. For basic compounds that interact strongly with acidic silica gel, chromatography on neutral or basic alumina can be a better option.[18]

    • Solution 2: Reverse-Phase Chromatography. For highly polar compounds, reverse-phase (C18) HPLC is an excellent alternative to normal-phase chromatography.[18][19]

    • Solution 3: Salt Formation for Precipitation. If the product is an amine, it can often be purified by precipitation as a salt (e.g., hydrochloride or tartrate). A novel approach uses trichloroacetic acid (TCA) to precipitate the amine salt, which is then gently heated to release the pure amine, CO₂, and chloroform.[20]

    • Solution 4: Fluorous Solid-Phase Extraction (F-SPE). For compounds with a sufficient fluorine count, F-SPE can be a powerful purification tool. The crude mixture is passed through a fluorous-functionalized silica cartridge, which selectively retains the fluorinated product.[21]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right fluorinating reagent?

A1: The choice depends on the transformation you want to achieve. The table below summarizes common choices.

Reagent ClassExample(s)Typical ApplicationKey Considerations
Electrophilic (N-F) Selectfluor®, NFSIFluorination of electron-rich centers (enols, enamines, carbanions).Powerful oxidizers; can be moisture-sensitive.[22][23]
Nucleophilic (Deoxyfluorination) DAST, Deoxofluor®Conversion of alcohols to alkyl fluorides; carbonyls to gem-difluorides.Can promote elimination side reactions; thermally sensitive.[15][16]
Nucleophilic (Fluoride Salts) KF, CsF, TBAFSNAr reactions on activated (hetero)aryl halides; SN2 reactions.Fluoride nucleophilicity is highly dependent on counter-ion and solvation. Anhydrous conditions are often critical.[4][24][25]

Q2: My starting material is a hydroxypiperidine. Should I use DAST or Deoxofluor?

A2: Both reagents convert alcohols to fluorides. Deoxofluor is generally considered safer and more thermally stable than DAST, which can undergo exothermic decomposition. For substrates prone to elimination, newer reagents like Fluolead™ may offer better selectivity for substitution over elimination. Always start with small-scale reactions to assess reactivity and potential hazards.

Q3: How does fluorine substitution affect the pKa of the piperidine nitrogen?

A3: Fluorine is a strong electron-withdrawing group, and its introduction generally lowers the basicity (pKa) of the piperidine nitrogen. The magnitude of this effect decreases as the distance between the fluorine and the nitrogen increases.[2] However, the stereochemical relationship is also crucial. An axial fluorine at the 3- or 4-position can, counterintuitively, increase the pKa relative to its equatorial counterpart due to the stabilizing through-space interaction with the protonated nitrogen.[1]

Q4: What is "late-stage fluorination" and why is it challenging?

A4: Late-stage fluorination (LSF) is the introduction of a fluorine atom into a complex, fully assembled molecule, often a drug candidate.[5] It is challenging because the molecule contains multiple functional groups that may be sensitive to the harsh conditions of many fluorination reactions. Success in LSF requires highly selective and mild fluorination methods that can target a specific C-H bond without affecting the rest of the molecule.[26]

Visualizing the Workflow

Decision Tree for Fluorination Strategy

This diagram outlines a logical approach to selecting a synthetic strategy for a target fluorinated piperidine.

G start Target Fluoropiperidine Defined? precursor Is a Fluorinated Precursor Readily Available? start->precursor direct_F Direct Fluorination Feasible? precursor->direct_F No building_block Pursue 'Building Block' Synthesis precursor->building_block Yes hydrogenation Consider Hydrogenation of Fluoropyridine direct_F->hydrogenation Pyridine Precursor? lsf Late-Stage Fluorination (LSF) direct_F->lsf Complex Substrate? stereo Stereocontrol Critical? sub_control Substrate-Controlled Diastereoselective Fluorination stereo->sub_control Yes cat_control Catalytic Asymmetric Fluorination stereo->cat_control Enantiopure? hydrogenation->stereo lsf->stereo

A decision-making workflow for synthetic strategy selection.

General Protocol: Electrophilic Fluorination of a Piperidine Derivative

This protocol is a representative example and must be adapted for specific substrates.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the N-protected piperidine precursor (1.0 eq) in anhydrous THF or other suitable solvent.

  • Deprotonation: Cool the solution to -78 °C. Add a strong base (e.g., LHMDS, 1.1 eq) dropwise. Stir for 1 hour at this temperature to ensure complete formation of the anion.

  • Fluorination: In a separate flask, dissolve the electrophilic fluorinating agent (e.g., NFSI, 1.2 eq) in anhydrous solvent. Add this solution dropwise to the cold anion solution.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and warm slowly to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, alumina, or reverse-phase) or other suitable methods like crystallization.

G sub Substrate in Anhydrous Solvent cool1 Cool to -78°C sub->cool1 base Add Base (e.g., LHMDS) cool1->base anion Anion Formation (Stir 1h) base->anion reagent Add Fluorinating Agent (e.g., NFSI) anion->reagent warm Warm to RT (Monitor) reagent->warm quench Quench (aq. NH4Cl) warm->quench workup Aqueous Workup & Extraction quench->workup purify Purification workup->purify

A typical experimental workflow for electrophilic fluorination.

References

  • Barl, N. M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Cumming, G. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • L'Heureux, A., et al. (2009). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]

  • Kiss, L., et al. (2019). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry. [Link]

  • Scott, J. S., et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters. [Link]

  • Pialat, A., & Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Li, Y., et al. (2018). Selectfluor-mediated regioselective nucleophilic functionalization of N-heterocycles under metal- and base-free conditions. Green Chemistry. [Link]

  • Singh, R. P., & Shreeve, J. M. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. [Link]

  • Müller, K., & Carreira, E. M. (2017). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

  • Chad's Prep. (2018). 22.9 EAS Reactions with Nitrogen Heterocycles. YouTube. [Link]

  • Barl, N. M., et al. (2018). Application of the all-cis-(multi)fluorinated piperidine building... ResearchGate. [Link]

  • Liu, J., et al. (2021). Harnessing Fluorine Chemistry: Strategies for Per- and Polyfluoroalkyl Substances Removal and Enrichment. Advanced Materials. [Link]

  • Ouchakour, L., et al. (2019). Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. JYX. [Link]

  • Jäkel, C., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

  • Reddit User Discussion. (2024). Electrophilic fluorination in benzylic position in presence of nitro and phosphonate (NFSI vs selectfluor). Reddit. [Link]

  • Hollingworth, C., & Gouverneur, V. (2017). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

  • Kiss, L., et al. (2019). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. MTAK REAL. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor. . [Link]

  • Xiao, Y., et al. (2022). Versatile Fluorine-Containing Building Blocks: β-CF3-1,3-enynes. Semantic Scholar. [Link]

  • Reddit User Discussion. (2021). Purification of strong polar and basic compounds. Reddit. [Link]

  • Mercy, M. A., & Lectka, T. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Advanced Science. [Link]

  • DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • Bloom, S., et al. (2022). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Xiao, Y., et al. (2022). Versatile Fluorine-Containing Building Blocks. Encyclopedia.pub. [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. acs.org. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ResearchGate. [Link]

Sources

Technical Support Center: Purification Strategies for Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining highly pure piperidine hydrochloride. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for your specific needs.

Introduction: The Challenge of Purity

Piperidine hydrochloride is a fundamental building block in pharmaceutical synthesis. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. Due to its hygroscopic nature and potential for various contaminants, achieving high purity can be a significant challenge. This guide provides a structured approach to identifying and resolving common purification issues.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common problems encountered during the purification of piperidine hydrochloride.

FAQ 1: My piperidine hydrochloride is discolored (yellow or brown). What is the cause, and how can I fix it?

Probable Cause: Discoloration in piperidine and its salts is typically due to the presence of oxidation products or other colored impurities from the synthesis process.[1] These impurities can interfere with subsequent reactions or analytical characterization.

Solution: Recrystallization with Decolorizing Carbon

Recrystallization is a powerful technique that relies on the differential solubility of the compound and impurities in a suitable solvent at varying temperatures.[1] The addition of activated charcoal (decolorizing carbon) is highly effective at adsorbing colored impurities.

Detailed Protocol: Recrystallization from Ethanol

  • Solvent Selection: Ethanol is a common and effective solvent for recrystallizing piperidine hydrochloride.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude, discolored piperidine hydrochloride. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.

  • Decolorization: Once the solid is dissolved, remove the flask from the heat. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the hot solution.

    • Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules. It should not be added to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: To remove the charcoal and any insoluble impurities, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed receiving flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surface.[1]

  • Drying: Dry the purified crystals under vacuum. Since piperidine hydrochloride is hygroscopic, it is essential to store the final product in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂).[2]

FAQ 2: During recrystallization, my compound separates as an oil instead of forming crystals ("oiling out"). What should I do?

Probable Cause: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing.[3] This is a common issue with impure compounds, as impurities can significantly depress the melting point.[3] Oiled-out products are typically impure because the oil droplets can trap impurities more readily than a crystal lattice.[4]

Troubleshooting Strategies:

  • Increase Solvent Volume: The most immediate solution is to reheat the mixture to redissolve the oil and then add more of the "good" solvent (in this case, ethanol).[3] This keeps the compound dissolved at a lower temperature, which may be below its depressed melting point, allowing for proper crystallization upon cooling.

  • Lower the Crystallization Temperature Slowly: Rapid cooling can lead to a high degree of supersaturation, which favors oiling out.[4] Ensure the solution cools slowly to room temperature before placing it in an ice bath.

  • Change the Solvent System: If oiling out persists, a different solvent or a mixed-solvent system may be necessary. A good option for piperidine hydrochloride is an ethanol/diethyl ether system.

Experimental Workflow: Two-Solvent Recrystallization (Ethanol/Diethyl Ether)

  • Dissolution: Dissolve the crude piperidine hydrochloride in the minimum amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add diethyl ether (the "anti-solvent," in which the salt is poorly soluble) dropwise with constant swirling until the solution becomes faintly cloudy (turbid). This point of incipient precipitation is key.

  • Clarification and Crystallization: Gently warm the turbid solution until it becomes clear again. Then, allow the solution to cool slowly. The crystals should form at a lower temperature, avoiding the oiling out region.

  • Isolation and Drying: Collect, wash with a small amount of a cold ethanol/ether mixture, and dry the crystals as described in the single-solvent protocol.

FAQ 3: My yield of purified piperidine hydrochloride is very low. What are the likely reasons and how can I improve it?

Probable Cause: Low recovery can stem from several factors:

  • Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor upon cooling.

  • Incomplete precipitation: Not allowing sufficient time for cooling or cooling at a temperature that is not low enough.

  • Premature crystallization: The compound crystallizing in the filter paper during hot filtration.

  • Washing with a solvent at room temperature: This can redissolve a significant portion of the product.

Optimization Strategies:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at high temperature.[1]

  • Maximize Cooling Time: Ensure the solution is cooled in an ice bath for at least 30 minutes to an hour.[1]

  • Pre-heat Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent the solution from cooling and depositing crystals prematurely.

  • Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize product loss.[1]

Alternative Purification Strategy: Acid-Base Extraction

For samples with significant neutral or acidic impurities, a preliminary acid-base extraction can be highly effective before proceeding to recrystallization.

Principle: This technique exploits the basicity of the piperidine moiety. The basic piperidine can be protonated with an acid to form the water-soluble hydrochloride salt, which will move into the aqueous phase, leaving non-basic organic impurities behind in the organic phase.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude piperidine-containing mixture in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The piperidine will be protonated and extracted into the aqueous layer.[1]

  • Separation: Separate the aqueous layer containing the piperidinium chloride.

  • Basification and Re-extraction: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., concentrated NaOH solution) until the pH is greater than 10. This deprotonates the piperidinium ion back to the free base.[1]

  • Isolation of Free Base: Extract the liberated piperidine free base back into an organic solvent (e.g., dichloromethane) multiple times.[1]

  • Drying and Salt Formation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter. The piperidine hydrochloride can then be re-precipitated by bubbling anhydrous HCl gas through the solution or by adding a solution of HCl in a solvent like isopropanol or diethyl ether. The resulting solid can then be further purified by recrystallization as described above.

Data Summary and Visualization

Table 1: Recommended Solvent Systems for Piperidine Hydrochloride Recrystallization

Solvent SystemTypeAdvantagesDisadvantages
Ethanol or IsopropanolSingle SolventGood solubility at high temperatures, poor at low temperatures; readily available.Can be challenging to remove all traces due to higher boiling points.
Ethanol / Diethyl EtherTwo-Solvent (Anti-solvent)Excellent for inducing crystallization; good for compounds that are too soluble in pure ethanol.Diethyl ether is highly flammable and volatile.
MethanolSingle SolventHigh solvating power.Piperidine HCl may have high solubility even at low temperatures, potentially reducing yield.

Diagram 1: Troubleshooting Logic for Piperidine Hydrochloride Purification

G start Crude Piperidine HCl discolored Discolored Product? (Yellow/Brown) start->discolored recrystallize_charcoal Recrystallize with Activated Charcoal discolored->recrystallize_charcoal Yes recrystallize_no_charcoal Standard Recrystallization discolored->recrystallize_no_charcoal No oiling_out Oiling Out? recrystallize_charcoal->oiling_out recrystallize_no_charcoal->oiling_out add_solvent Re-heat & Add More 'Good' Solvent oiling_out->add_solvent Yes change_solvent Switch to Two-Solvent System (e.g., EtOH/Ether) oiling_out->change_solvent Persistent Problem low_yield Low Yield? oiling_out->low_yield No add_solvent->oiling_out Still Oils Out add_solvent->low_yield Resolved change_solvent->low_yield optimize Optimize Protocol: - Minimize hot solvent - Maximize cooling time - Use ice-cold wash low_yield->optimize Yes pure_product Pure Piperidine HCl low_yield->pure_product No optimize->pure_product

Caption: Troubleshooting workflow for the purification of piperidine hydrochloride.

Purity Assessment

After purification, it is crucial to verify the purity of the piperidine hydrochloride.

  • Melting Point: A sharp melting point close to the literature value (245-248 °C) is a good indicator of purity.[2] Impurities will typically broaden and depress the melting range.

  • Spectroscopy (FTIR, NMR): Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of the amine salt. Nuclear magnetic resonance (NMR) spectroscopy is excellent for detecting and quantifying residual solvent and organic impurities.

  • Chromatography (HPLC): High-performance liquid chromatography (HPLC) is a sensitive method for quantifying purity and detecting trace impurities.

References

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Google Patents. (n.d.). Process for drying hygroscopic materials.
  • Google Patents. (n.d.). Process for the purification of piperidine.
  • Reddit. (2022, May 27). Help with recrystallization. r/Chempros. Retrieved from [Link]

  • NCERT. (n.d.). Tests for Functional Groups in Organic Compounds. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • SlidePlayer. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of piperidine hydrochloride.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ACS Publications. (2016, December 21). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Sdfine. (n.d.). PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • YouTube. (2015, November 17). How to extract chemicals from over the counter products. NileRed. Retrieved from [Link]

Sources

Technical Support Center: NMR Spectral Interpretation of Complex Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR spectral interpretation of complex fluorinated molecules. This resource is designed for researchers, scientists, and drug development professionals who utilize ¹⁹F NMR spectroscopy. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. This guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Introduction to ¹⁹F NMR Spectroscopy

Fluorine (¹⁹F) NMR spectroscopy is a powerful analytical technique for the structural elucidation and analysis of fluorinated organic molecules.[1] The ¹⁹F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments.[2][3] One of the most significant advantages of ¹⁹F NMR is its vast chemical shift range, which is much larger than that of ¹H NMR, leading to excellent spectral dispersion and often simplifying the analysis of complex molecules.[2][4] However, this wide spectral range and the propensity for long-range couplings can also introduce unique challenges in spectral acquisition and interpretation.[2] This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the practical aspects of ¹⁹F NMR spectroscopy.

1. Why is my ¹⁹F NMR spectrum showing broad lines?

Broadening of ¹⁹F NMR signals can arise from several factors:

  • Unresolved Couplings: Long-range ¹⁹F-¹⁹F or ¹⁹F-¹H couplings are common and can lead to complex, unresolved multiplets that appear as broad signals.[2]

  • Chemical Exchange: If your molecule is undergoing conformational changes or intermolecular exchange on the NMR timescale, this can lead to signal broadening.[3]

  • Quadrupolar Nuclei: If the fluorine atom is coupled to a quadrupolar nucleus (a nucleus with spin > 1/2), such as bromine, rapid quadrupolar relaxation can sometimes lead to signal broadening, although in highly symmetric environments, coupling can be observed.[5]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities in your sample can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad lineshapes. Ensure the spectrometer is properly shimmed before acquisition.

2. How do I properly reference my ¹⁹F NMR spectrum?

Accurate chemical shift referencing is critical for reliable interpretation of ¹⁹F NMR data, especially when tracking small chemical shift changes, such as in ligand binding studies.[6] Unlike ¹H NMR where TMS is a universal internal standard, there is no single universal reference for ¹⁹F NMR.[6]

  • Internal vs. External Referencing:

    • Internal referencing , where the reference compound is added directly to the sample, is generally preferred for the highest accuracy. However, the chosen standard must be chemically inert and its signal should not overlap with any signals from your analyte.[6]

    • External referencing , where the reference is in a separate capillary tube, avoids potential interactions with the sample but can be less accurate due to magnetic susceptibility differences.

  • Common Reference Compounds: The choice of reference depends on the chemical shift range of your compound of interest and the solvent used.[6] Some common references include:

    • CFCl₃ (Trichlorofluoromethane): Defined as 0 ppm, but its use is now restricted due to its ozone-depleting properties.[4]

    • C₆F₆ (Hexafluorobenzene): Typically resonates around -163 ppm.

    • TFA (Trifluoroacetic acid): Often used as an external standard, resonating around -76.5 ppm.

  • Indirect Referencing: Modern spectrometers can use the deuterium lock signal of the solvent to indirectly reference the ¹⁹F spectrum.[6] While convenient, this method can be prone to inaccuracies and should be used with caution, especially when precise chemical shift measurements are required.[6][7]

3. What is the cause of "rolling" baselines in my ¹⁹F NMR spectra?

A rolling or distorted baseline is a common artifact in ¹⁹F NMR and can be caused by:

  • Probe Background Signals: Fluorinated materials in the NMR probe itself can give rise to broad background signals that distort the baseline.

  • Pulse Breakthrough and Ringing Artifacts: These are electronic artifacts that can be particularly problematic with the large spectral widths used in ¹⁹F NMR.

  • Acoustic Ringing: Piezoelectric effects in the probe can cause acoustic ringing, which manifests as baseline distortions.

To mitigate these issues, you can try increasing the pre-scan delay (the delay before data acquisition) or applying digital filtering techniques during data processing.

4. Why is the integration of my ¹⁹F NMR spectrum inaccurate?

Accurate quantification from ¹⁹F NMR spectra requires careful consideration of experimental parameters. Inaccurate integrals can result from:

  • Insufficient Relaxation Delay (d1): Fluorine nuclei can have long longitudinal relaxation times (T₁). If the relaxation delay between scans is too short, the signals will not fully relax, leading to inaccurate integrals. A common rule of thumb is to set the relaxation delay to at least 5 times the longest T₁ of interest for accuracies of ±1%.[4]

  • Nuclear Overhauser Effect (NOE): If you are performing a proton-decoupled ¹⁹F experiment, the NOE can alter signal intensities. For quantitative measurements, it is best to use an inverse-gated decoupling sequence, which suppresses the NOE while still providing decoupled spectra.[4]

  • Non-uniform Excitation: The large spectral width of ¹⁹F NMR can make it difficult to excite all signals uniformly with a single pulse. This can lead to signals further from the transmitter frequency having lower intensity. Using broadband pulse sequences can help to alleviate this issue.[6]

Troubleshooting Guides

This section provides step-by-step guides to troubleshoot more complex issues you may encounter during the interpretation of your ¹⁹F NMR spectra.

Guide 1: Deciphering Complex Coupling Patterns

Complex multiplets are a hallmark of ¹⁹F NMR spectra due to the prevalence of both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H, ¹⁹F-¹³C) couplings, which can occur over multiple bonds.[2]

Problem: You observe broad, overlapping multiplets that are difficult to interpret.

Troubleshooting Workflow:

Caption: Workflow for dissecting complex ¹⁹F NMR multiplets.

Experimental Protocols:

  • ¹⁹F{¹H} Decoupling: This is the most common experiment to simplify a ¹⁹F spectrum. By irradiating the protons, you remove all ¹H-¹⁹F couplings, leaving only the ¹⁹F-¹⁹F couplings.[4]

  • 2D ¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment reveals which fluorine nuclei are coupled to each other. Cross-peaks will appear between the signals of coupled nuclei.[8]

  • 2D ¹⁹F-¹³C HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): These experiments are invaluable for assigning fluorine signals to specific positions in the molecule by correlating them with the corresponding carbon atoms.[1][8] The use of dual {¹H, ¹⁹F} decoupling in ¹³C observe experiments can significantly improve spectral quality.[9]

Causality Explained: The large magnitude of ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants, which can extend over several bonds, is the primary reason for spectral complexity.[2] By systematically removing these couplings through decoupling or resolving them in a second dimension, you can break down the problem into manageable parts.

Guide 2: Addressing Poor Spectral Resolution and Sensitivity

Even with the high intrinsic sensitivity of the ¹⁹F nucleus, you may encounter situations with poor signal-to-noise or resolution.

Problem: Your ¹⁹F signals are weak or poorly resolved, making interpretation difficult.

Troubleshooting Workflow:

Caption: Decision tree for improving ¹⁹F NMR spectral quality.

Key Considerations and Protocols:

  • Sample Preparation: Ensure your sample is free of particulate matter by filtering it through a pipette with a cotton plug.[10] The sample should be dissolved in a high-quality deuterated solvent to the appropriate concentration.[10] For ¹⁹F experiments, a concentration of up to 100 mM is a good starting point.[10] The solution should fill the NMR tube to a height of 4-5 cm.[11][12]

  • Acquisition Parameters:

    • Spectral Width: The wide chemical shift range of ¹⁹F NMR necessitates a large spectral width.[2] Ensure your spectral width is large enough to encompass all expected signals.

    • Acquisition Time: A longer acquisition time will result in better digital resolution.

    • Number of Scans: Increasing the number of scans will improve the signal-to-noise ratio, but be mindful of the experiment time.

  • Advanced Hardware: If sensitivity is a major limitation, using a cryogenically cooled probe (cryoprobe) can provide a significant boost in signal-to-noise. Moving to a higher field NMR spectrometer will also improve both sensitivity and resolution.

Causality Explained: The quality of your NMR spectrum is a direct reflection of your sample preparation and the chosen acquisition parameters. A well-prepared, homogeneous sample in a properly configured experiment will yield the best results. The signal-to-noise ratio improves with the square root of the number of scans, so doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.

Data Presentation

For complex fluorinated molecules, organizing the NMR data in a tabular format can greatly aid in the interpretation and comparison of different analogs.

Table 1: Example NMR Data for a Fluorinated Phenyl Ring

Position¹⁹F Chemical Shift (ppm)¹H Chemical Shift (ppm)Coupling Constants (Hz)
F-2-115.2-³J(F2-F3) = 20.5, ⁴J(F2-F6) = 5.1
F-3-130.87.15 (ddd)³J(F3-F2) = 20.5, ³J(F3-H4) = 8.2, ⁴J(F3-F4) = 1.5
F-4-125.5-⁴J(F4-F3) = 1.5, ³J(F4-H5) = 9.0
H-57.30 (td)-³J(H5-F4) = 9.0, ³J(H5-F6) = 10.5, ⁴J(H5-H4) = 2.5
F-6-118.9-³J(F6-H5) = 10.5, ⁴J(F6-F2) = 5.1

References

  • Cioffi, A. G., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

  • Chem.ucla.edu. (n.d.). 19Flourine NMR. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. Available at: [Link]

  • PubMed. (n.d.). Solving problems fluorine 19F with NMR spectroscopy. Available at: [Link]

  • Vidya-mitra. (2015). NMR Spectroscopy of N, P and F - atoms (CHE). YouTube. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Available at: [Link]

  • PubMed. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Available at: [Link]

  • ACS Publications. (2022). Synthesis and Crystal Engineering of Fluorinated Rubrenes. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

  • ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds highlighting the... Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ResearchGate. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • SlideShare. (n.d.). Nmr spectroscopy of fluorine 19. Available at: [Link]

  • alwsci. (2023). How To Prepare And Run An NMR Sample. Available at: [Link]

  • Chemistry Stack Exchange. (2015). 19F NMR of hexafluorobromine(VII) cation. Available at: [Link]

  • ResearchGate. (n.d.). 13 questions with answers in FLUORINE-19 NMR | Scientific method. Available at: [Link]

Sources

Technical Support Center: Late-Stage Fluorination of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for late-stage fluorination of piperidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating fluorine into complex piperidine-containing molecules. The piperidine motif is one of the most prevalent N-heterocycles in pharmaceuticals, and introducing fluorine can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique chemistry of the piperidine ring presents significant challenges in late-stage fluorination.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental hurdles. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to directly address the practical issues encountered in the lab.

Part 1: Strategic Planning - Choosing Your Fluorination Approach

Before starting any experiment, selecting the appropriate strategy is critical. The optimal method depends on the available precursor, the desired position of the fluorine atom, and the functional group tolerance of your substrate.

Frequently Asked Questions: Method Selection

Q1: My goal is to synthesize a fluoropiperidine. Should I build it from a fluorinated precursor or fluorinate the piperidine ring directly at a late stage?

A1: Both are viable strategies, but they address different synthetic challenges.

  • Building Block Approach (e.g., Hydrogenation of Fluoropyridines): This is often the most straightforward and robust method if a suitable fluoropyridine precursor is commercially available or easily synthesized.[3] Metal-catalyzed hydrogenation can transform these flat, aromatic precursors into the desired saturated, fluorinated piperidines.[1][3] This approach is powerful for accessing a variety of fluorinated piperidines but is fundamentally limited by the availability of the starting fluoropyridine.[4] A key challenge with this method is preventing hydrodefluorination (loss of the fluorine atom).[1][3]

  • Late-Stage Fluorination (LSF): This strategy involves introducing the fluorine atom directly onto a pre-existing, complex piperidine scaffold. LSF is highly desirable in drug discovery as it allows for rapid diversification of advanced intermediates without redesigning the entire synthesis.[5][6] However, LSF reactions on piperidines are often more challenging to optimize due to issues with selectivity, functional group compatibility, and side reactions involving the nitrogen atom.[7]

Decision Workflow: Selecting a Fluorination Strategy

The following diagram outlines a decision-making process for selecting an appropriate fluorination strategy for your piperidine scaffold.

G cluster_start cluster_precursor Precursor Availability cluster_methods Synthetic Methods cluster_protocols Recommended Protocols start Start: Fluorinate a Piperidine Scaffold precursor Is a suitable precursor readily available? start->precursor pyridine Fluoropyridine Precursor precursor->pyridine Yes, Fluoropyridine alcohol Piperidinol Precursor precursor->alcohol Yes, Piperidinol activated_ch Activated C-H Bond (e.g., α to C=O) precursor->activated_ch No, targeting activated C-H unactivated_ch Unactivated C-H Bond precursor->unactivated_ch No, targeting unactivated C-H hydrogenation Catalytic Hydrogenation (e.g., Pd(OH)2/C, H2) pyridine->hydrogenation deoxyfluorination Deoxyfluorination (e.g., DAST, Deoxo-Fluor®) alcohol->deoxyfluorination electrophilic Electrophilic Fluorination (e.g., Selectfluor®) activated_ch->electrophilic photoredox Directed C-H Fluorination (Photoredox/Transition Metal) unactivated_ch->photoredox

Caption: Decision tree for selecting a piperidine fluorination method.

Part 2: Troubleshooting Guide for Common Fluorination Methods

This section addresses specific problems that arise during common fluorination reactions on piperidine scaffolds.

Scenario 1: Electrophilic Fluorination (e.g., using Selectfluor®)

Electrophilic fluorination introduces an "F+" equivalent to a nucleophilic carbon center. Reagents like Selectfluor® (F-TEDA-BF4) are powerful oxidants and fluorinating agents.[8][9]

Q2: I'm attempting to fluorinate my N-Boc-piperidine derivative alpha to a carbonyl group using Selectfluor®, but I'm getting very low yield and a complex mixture of unidentified byproducts. What is going wrong?

A2: This is a classic issue. While you've correctly identified that an electron-rich enol or enolate is the nucleophile, the piperidine ring itself presents competing reaction pathways, especially with strong oxidants like Selectfluor®.

Potential Causes & Solutions:

  • Oxidation of the Piperidine Ring: The tertiary amine, even when protected, can be susceptible to oxidation. Electrophilic fluorination of a complex indazole containing a piperidine ring was reported to be unsuccessful due to oxidation at a labile C-H bond, leading to an iminium ion.[7]

    • Troubleshooting: Ensure your nitrogen protecting group is sufficiently electron-withdrawing (Boc is good, but a tosyl or nosyl group may offer more stability). More importantly, consider if other C-H bonds on the ring are too electron-rich and thus susceptible to oxidation.

  • Solvent and Base Choice: The generation of the nucleophilic enolate is critical. The choice of base and solvent can dramatically affect the outcome.

    • Troubleshooting: If using a strong base like LDA, ensure temperatures are kept low (-78 °C) to favor kinetic deprotonation and minimize side reactions. For some substrates, a weaker base or simply performing the reaction in a polar solvent like acetonitrile, which promotes enol formation, may be sufficient.[9]

  • Reagent Reactivity: Selectfluor® is among the most powerful electrophilic fluorinating agents.[9] Its high reactivity can sometimes lead to a lack of selectivity.

    • Troubleshooting: Consider a less reactive N-F reagent. See the comparison table below.

ReagentCommon NameRelative ReactivityKey Considerations
F-TEDA-BF₄ Selectfluor®Very HighPowerful oxidant. Soluble in polar solvents. Can lead to side reactions on sensitive substrates.[9][10]
NFSI N-FluorobenzenesulfonimideHighLess oxidizing than Selectfluor®. Good for fluorinating a wide range of carbanions.[8]
NFOBS N-Fluoro-o-benzenedisulfonimideMediumAnother stable and effective alternative to Selectfluor®.[8]
Scenario 2: Hydrogenation of Fluoropyridines

This powerful method transforms readily available fluoropyridines into fluoropiperidines. The primary challenge is suppressing the undesired hydrodefluorination (HDF) side reaction.[3]

Q3: My palladium-catalyzed hydrogenation of 3-fluoropyridine is yielding mostly piperidine, not the 3-fluoropiperidine I want. How do I stop the hydrodefluorination?

A3: You are observing the competing hydrodefluorination pathway, which is a common problem when hydrogenating fluoroaromatics.[3] The C-F bond can be cleaved under the reaction conditions, especially on dearomatized intermediates.[1]

Proven Solutions:

  • Catalyst and Additive Selection: The choice of catalyst and the presence of an acid are crucial. The Glorius group developed a robust protocol using a specific palladium catalyst in the presence of a Brønsted acid.[2][3]

    • The Fix: Switch from standard Pd/C to Pd(OH)₂/C (Pearlman's catalyst) and add a strong Brønsted acid like aqueous HCl to the reaction mixture. The acid protonates the pyridine nitrogen, which is thought to both activate the ring towards hydrogenation and suppress HDF.[3][4] Omitting the acid leads to poor conversion and favors the HDF side product.[4]

  • Reaction Conditions: While the method is robust to air and moisture, other parameters are important.[1][3]

    • The Fix: Use methanol as the solvent. Run the reaction at a moderate hydrogen pressure (e.g., 5-10 bar) at room temperature. Higher pressures or temperatures may increase HDF.

Experimental Protocol: Selective Hydrogenation of 3-Fluoropyridine

This protocol is adapted from the work of Glorius and coworkers.[2][3]

Materials:

  • 3-Fluoropyridine (1.0 equiv)

  • Pd(OH)₂/C (20 wt%, ~5 mol%)

  • Methanol (MeOH)

  • Aqueous HCl (4 M, 1.5 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv, for in situ protection)

  • Triethylamine (Et₃N, 3.0 equiv, for workup)

  • Hydrogen source and appropriate pressure reactor

Procedure:

  • To a suitable pressure vessel, add 3-fluoropyridine and Pd(OH)₂/C.

  • Add methanol, followed by the aqueous HCl solution.

  • Seal the vessel, purge with H₂, and pressurize to 8 bar.

  • Stir vigorously at room temperature for 16 hours.

  • Carefully vent the reactor. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Cool the filtrate to 0 °C and slowly add Et₃N to neutralize the acid.

  • Add Boc₂O and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-3-fluoropiperidine.

Scenario 3: Nucleophilic Fluorination (Deoxyfluorination)

Deoxyfluorination replaces a hydroxyl group with fluorine. Reagents like DAST or Deoxo-Fluor® are used to convert piperidinols to fluoropiperidines. This is an attractive LSF strategy if the corresponding alcohol is available.

Q4: I am treating my N-protected 4-hydroxypiperidine with DAST, but the reaction is messy and I'm isolating a significant amount of an elimination byproduct (a tetrahydropyridine). How can I favor substitution?

A4: This is a common issue in deoxyfluorination, which proceeds through an Sₙ2 or Sₙ1-like mechanism. Elimination (E2 or E1) is a major competing pathway, especially with secondary alcohols that can form stable carbocations or have accessible beta-protons.

Troubleshooting Flowchart: Deoxyfluorination

G start Low Yield / Side Products in Deoxyfluorination check_elimination Is elimination byproduct (alkene) observed? start->check_elimination check_rearrangement Is skeletal rearrangement observed? check_elimination->check_rearrangement No sol_elimination_temp Lower reaction temperature (e.g., -78 °C to 0 °C) check_elimination->sol_elimination_temp Yes check_reagent Is reagent decomposition (dark color, fumes) noted? check_rearrangement->check_reagent No sol_rearrangement Use less acidic reagent or add non-nucleophilic base (e.g., proton sponge) check_rearrangement->sol_rearrangement Yes sol_reagent Ensure anhydrous conditions. Use freshly opened reagent. check_reagent->sol_reagent Yes final_product Improved Yield of Fluoropiperidine check_reagent->final_product No, check other parameters (substrate purity, stoichiometry) sol_elimination_reagent Use less-hindered reagent (e.g., Deoxo-Fluor® over DAST) sol_elimination_temp->sol_elimination_reagent sol_elimination_reagent->final_product sol_rearrangement->final_product sol_reagent->final_product

Caption: Troubleshooting workflow for deoxyfluorination reactions.

Mechanistic Insight:

  • Lowering Temperature: Elimination pathways often have a higher activation energy than substitution. Running the reaction at the lowest possible temperature that still allows for reasonable conversion rates (e.g., starting at -78 °C and warming slowly) will favor the Sₙ2 pathway.

  • Reagent Choice: Deoxo-Fluor® is often cited as being more thermally stable and sometimes provides cleaner reactions than DAST, potentially reducing side reactions.

  • Protecting Group Influence: The nature of the N-protecting group can influence the electronics and sterics around the reaction center. If elimination persists, consider if your protecting group is excessively bulky.

References
  • Ritter, T. (2017). Late-Stage Fluorination. Max-Planck-Institut für Kohlenforschung. [Link]

  • Ritter, T. (n.d.). Late-Stage Fluorination. Max-Planck-Institut für Kohlenforschung. [Link]

  • Lee, E., & Ritter, T. (2015). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research, 48(3), 784–793. [Link]

  • Lee, E., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(4), 474-480. [Link]

  • Hartwig, J. F., & Yamakawa, K. (2002). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 124(51), 15166–15167. [Link]

  • Ritter, T. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3349–3361. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(3), 649. [Link]

  • Ritter, T. (2013). Late-Stage Fluorination. 15th Brazilian Meeting on Organic Synthesis. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]

  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 56(49), 15633-15637. [Link]

  • Scott, J. S., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 12(12), 1934-1941. [Link]

  • Lee, E., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(4), 474-480. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10, 12052-12057. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • (n.d.). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. MDPI. [Link]

  • (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to the HPLC Separation of Piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise analysis of enantiomeric purity is a cornerstone of producing safe and effective pharmaceuticals. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceutical compounds, and when chirality is introduced, the resulting enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies mandate rigorous control and analysis of the enantiomeric composition of chiral drugs.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the chiral separation of piperidine enantiomers. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in developing robust and reliable analytical methods.

The Foundation of Chiral Recognition in HPLC

The direct separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the solute and a chiral stationary phase (CSP).[2] For a successful separation, there must be at least a three-point interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[2] The stability of these diastereomeric complexes differs for each enantiomer, leading to different retention times and, thus, separation. The primary interactions governing chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[3]

A Comparative Analysis of Chiral Stationary Phases for Piperidine Separation

The selection of the appropriate CSP is the most critical step in chiral method development.[2] While numerous types of CSPs are available, polysaccharide-based and cyclodextrin-based phases are among the most widely used for a broad range of chiral compounds, including piperidines.[4]

Polysaccharide-Based CSPs: The Workhorse for Piperidine Enantiomers

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their broad enantioselectivity.[5] Columns such as the Chiralpak® and Chiralcel® series have demonstrated remarkable success in resolving a wide variety of chiral compounds, including piperidine analogues.[6]

Chiral Recognition Mechanism: The chiral recognition capabilities of polysaccharide CSPs arise from the helical structure of the polysaccharide derivatives. This creates chiral grooves and cavities where analytes can interact through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[3] The carbamate derivatives on the polysaccharide backbone play a crucial role in these interactions.

Advantages for Piperidine Separation:

  • Broad Applicability: Polysaccharide-based CSPs have a high success rate for the separation of a wide range of chiral compounds, including many piperidine derivatives.[6]

  • High Selectivity: They often provide excellent resolution and selectivity for piperidine enantiomers.

  • Versatility in Mobile Phase Selection: These columns can be used in normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development.[7]

Limitations:

  • Coated vs. Immobilized: Coated polysaccharide CSPs have limitations on the types of solvents that can be used, as some solvents can damage the stationary phase. Immobilized versions, such as Chiralpak IA and IB, offer greater solvent compatibility and robustness.[6]

Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs consist of cyclic oligosaccharides that form a truncated cone or "bucket" shape.[8] Chiral recognition primarily occurs through inclusion complexation, where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin.[9] Secondary interactions between functional groups on the analyte and the hydroxyl groups at the rim of the cyclodextrin also contribute to enantioselectivity.

Advantages for Piperidine Separation:

  • Reversed-Phase Compatibility: Cyclodextrin-based CSPs are well-suited for reversed-phase HPLC, which is advantageous for analyzing polar or ionic piperidine derivatives and for direct injection of biological samples.[9]

Limitations:

  • Structural Requirements for Inclusion: The analyte must have a suitable size and shape to fit into the cyclodextrin cavity, which can limit the applicability for some piperidine structures.

  • Generally Lower Selectivity for Some Piperidines: While effective for certain structures, polysaccharide phases often exhibit broader success for a wider range of piperidine enantiomers.[10][11]

Strategic Method Development for Chiral Piperidine Separation

A systematic approach to method development is crucial for achieving a robust and reliable chiral separation. The following workflow outlines a logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Analyte & System Preparation cluster_screening Phase 2: Initial Screening cluster_optimization Phase 3: Method Optimization cluster_validation Phase 4: Validation Analyte Characterize Piperidine Analyte (pKa, UV absorbance, solubility) Derivatization Pre-column Derivatization? (If no chromophore) Analyte->Derivatization Lacks Chromophore ColumnSelection Select CSPs for Screening (e.g., Chiralpak IA, AD-H, Chiralcel OD-H) Derivatization->ColumnSelection MobilePhaseScreening Screen Mobile Phases (Normal Phase, Polar Organic, Reversed Phase) ColumnSelection->MobilePhaseScreening OptimizeMobilePhase Fine-tune Mobile Phase (Modifier ratio, additives) MobilePhaseScreening->OptimizeMobilePhase Promising Separation OptimizeConditions Optimize Conditions (Flow rate, temperature) OptimizeMobilePhase->OptimizeConditions Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) OptimizeConditions->Validation

Caption: A systematic workflow for chiral HPLC method development.

The Critical Role of Pre-column Derivatization

Many simple piperidine structures lack a UV-absorbing chromophore, making detection by standard HPLC-UV detectors challenging. Pre-column derivatization addresses this by introducing a chromophoric tag to the analyte.[12] This not only facilitates detection but can also enhance chiral recognition by introducing additional interaction points.

Common Derivatizing Agents for Piperidines:

  • p-Toluenesulfonyl chloride (PTSC): Reacts with the secondary amine of the piperidine ring to form a sulfonamide with strong UV absorbance.

  • Benzoyl chloride: Forms a benzamide derivative, also providing a good chromophore.[2]

Mobile Phase Optimization: The Key to Fine-Tuning Selectivity

For basic compounds like piperidines, the addition of a small amount of a basic or acidic modifier to the mobile phase is often necessary to achieve good peak shape and reproducibility.[13]

  • In Normal Phase (e.g., Hexane/Alcohol): A basic additive like diethylamine (DEA) or triethylamine (TEA) is typically added at a concentration of 0.1-0.5%.[13] This helps to:

    • Minimize interactions with acidic silanol groups on the silica support, reducing peak tailing.

    • Ensure the basic piperidine analyte is in its neutral form, which often leads to better chiral recognition.[13]

  • In Reversed Phase (e.g., Acetonitrile/Water): An acidic additive like trifluoroacetic acid (TFA) or formic acid is often used to suppress the ionization of residual silanols and can improve peak shape.[7]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the chiral separation of a model piperidine compound, illustrating the principles discussed above.

Protocol 1: Pre-column Derivatization of (R/S)-3-Hydroxypiperidine with p-Toluenesulfonyl Chloride (PTSC)

Objective: To introduce a UV-active tag for HPLC analysis.

Materials:

  • (R/S)-3-Hydroxypiperidine

  • p-Toluenesulfonyl chloride (PTSC)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • HPLC grade solvents

Procedure:

  • Dissolution: Dissolve 10 mg of (R/S)-3-hydroxypiperidine in 2 mL of DCM in a small vial.

  • Addition of Base: Add 1.5 equivalents of TEA to the solution. This acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Derivatizing Agent: Slowly add 1.1 equivalents of PTSC to the solution while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or a rapid LC-MS analysis until the starting material is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by adding 2 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Evaporate the DCM under reduced pressure to obtain the derivatized product.

  • Sample Preparation for HPLC: Dissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.

DerivatizationReaction Piperidine Piperidine (Analyte) Product Derivatized Piperidine (UV-active) Piperidine->Product + PTSC, Base PTSC PTSC (Derivatizing Agent)

Caption: Pre-column derivatization of a piperidine analyte.

Protocol 2: Chiral HPLC Method for the Separation of Derivatized (R/S)-3-Hydroxypiperidine

Objective: To achieve baseline separation of the enantiomers of the derivatized piperidine.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 228 nm

  • Injection Volume: 10 µL

Procedure:

  • System Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample of the derivatized (R/S)-3-hydroxypiperidine.

  • Data Acquisition: Acquire the chromatogram for a sufficient time to allow both enantiomeric peaks to elute.

  • Analysis: Integrate the peaks to determine the retention times, peak areas, and calculate the resolution (Rs) and selectivity (α). A resolution of >1.5 is generally considered baseline separation.

Data Presentation and Performance Comparison

The following table summarizes typical performance data for the chiral separation of various piperidine derivatives on different polysaccharide-based CSPs. This data is illustrative and serves as a starting point for method development.

Piperidine DerivativeCSPMobile Phase (v/v)Resolution (Rs)Reference
Derivatized (S)-piperidin-3-amineChiralpak AD-HEthanol / 0.1% DEA> 4.0[14]
N-Boc-piperidine-3-carboxylic acid hydrazideChiralpak IAn-Hexane / Ethanol (70:30)> 10[6]
AminoglutethimideChiralpak IAMTBE / THF (90:10)1.00 - 5.33[6]
AminoglutethimideKromasil CHI-DMBHexane / Dioxane (90:10)Baseline[3]

Troubleshooting Common Issues

  • Poor Peak Shape (Tailing): For basic piperidines, this is often due to interaction with residual silanols. Ensure a sufficient concentration of a basic modifier (e.g., 0.1% DEA) is present in the mobile phase.[13]

  • No Separation: If no separation is observed on the initial CSP, screen other CSPs with different chiral selectors (e.g., move from a cellulose-based to an amylose-based column). Also, explore different mobile phase modes (normal phase, polar organic, reversed phase).

  • Irreproducible Retention Times: This can be caused by column "memory effects," where additives from previous runs are retained on the column.[15] It is crucial to dedicate a column to a specific method (acidic or basic) or employ rigorous column washing procedures between methods.

Conclusion

The successful chiral separation of piperidine enantiomers by HPLC is a critical task in pharmaceutical development. While a trial-and-error component to method development is often unavoidable, a strategic approach significantly increases the likelihood of success.[1] Polysaccharide-based CSPs, particularly the Chiralpak® series, have proven to be highly effective for a broad range of piperidine derivatives. A thorough understanding of chiral recognition mechanisms, coupled with systematic optimization of the mobile phase and, when necessary, pre-column derivatization, empowers the analytical scientist to develop robust, reliable, and accurate methods for determining the enantiomeric purity of these vital pharmaceutical building blocks.

References

  • Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. [Link]

  • Kumar, S., Rauscher, A., Máté, W., & Malnasi-Csizmadia, A. (2021). The effect of mobile phase composition on the chiral separation of compounds.
  • Ali, I., Al-Othman, Z. A., & Farooqi, J. (2021). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. Analytical and Bioanalytical Chemistry, 413(28), 7035–7046. [Link]

  • Phenomenex. (n.d.).
  • Luo, J., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4287. [Link]

  • ResearchGate. (n.d.). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]

  • Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • ResearchGate. (2021, July 13). (PDF) Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • PMC - NIH. (n.d.).
  • Chromatography Forum. (2017, December 28). additives for chiral. [Link]

  • Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453–456. [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF.
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Compounds: A qNMR Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with fluorinated compounds, the choice of analytical methodology is paramount to ensuring data integrity, product quality, and regulatory compliance. While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the industry standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly ¹⁹F qNMR, has emerged as a powerful, direct, and often more efficient alternative. This guide provides an in-depth comparison of ¹⁹F qNMR with conventional methods, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will delve into the causality behind experimental choices, present self-validating protocols, and provide the data to support the adoption of ¹⁹F qNMR in your laboratory.

The ¹⁹F qNMR Advantage: Beyond Chromatography

Chromatographic methods are relative techniques; they require a certified reference standard of the same analyte to generate a calibration curve for quantification. In contrast, qNMR is a primary ratio method. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This fundamental principle allows for the quantification of an analyte by comparing its signal integral to that of a certified internal standard of a different compound, eliminating the need for a specific reference standard for the analyte itself.[1][2]

The ¹⁹F nucleus offers distinct advantages for qNMR analysis:

  • High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% naturally abundant, leading to strong NMR signals.

  • Vast Chemical Shift Range: The chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning over 400 ppm.[3] This vast dispersion dramatically reduces the likelihood of signal overlap, a common challenge in ¹H NMR, especially in complex matrices.[3] This inherent specificity simplifies quantification and often eliminates the need for extensive sample purification.

  • Low Background Signal: Fluorine is not a ubiquitous element in most sample matrices, such as excipients or biological fluids. This results in a clean baseline and minimal interference, enhancing the accuracy of quantification.[3][4]

A Head-to-Head Comparison: ¹⁹F qNMR vs. Chromatographic Methods

The suitability of an analytical method is determined through a rigorous validation process that assesses its performance characteristics. The following table provides a comparative overview of ¹⁹F qNMR, HPLC, and GC based on the validation parameters defined in the ICH Q2(R1) guideline.

Validation Parameter¹⁹F qNMRHPLC (UV detection)GC (FID detection)
Specificity/Selectivity Excellent: The wide chemical shift range and low background signal provide inherent high selectivity. Signal overlap is rare.[3][4]Good to Excellent: Dependent on column chemistry, mobile phase, and detector. Co-elution of impurities can be a challenge.Good to Excellent: Dependent on column chemistry and temperature programming. Co-elution is a potential issue.
Linearity Excellent: The direct relationship between signal intensity and the number of nuclei ensures excellent linearity over a wide dynamic range. Correlation coefficients (r²) are typically >0.999.Good: Generally linear over a defined range, but detector saturation can occur at high concentrations. Correlation coefficients (r²) are typically >0.99.Good: Generally linear over a defined range, but can be affected by analyte volatility and detector response. Correlation coefficients (r²) are typically >0.99.
Range Wide: The quantifiable range is broad and can be adjusted by altering the sample and internal standard concentrations.Moderate: Limited by the linearity of the detector response.Moderate to Wide: Dependent on the analyte's thermal stability and volatility.
Accuracy (Trueness) Excellent: As a primary method, it is not reliant on a specific reference standard for the analyte, reducing a significant source of potential bias. Results are often in good agreement with mass balance.[3]Good: Dependent on the purity of the reference standard.Good: Dependent on the purity of the reference standard.
Precision (Repeatability & Intermediate) Excellent: Relative Standard Deviations (RSDs) for repeatability are typically <1%, with intermediate precision RSDs often <2%.[3]Excellent: RSDs for repeatability are typically <1%, with intermediate precision RSDs often <2%.Excellent: RSDs for repeatability are typically <1%, with intermediate precision RSDs often <2%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Good: Dependent on the magnetic field strength and acquisition time. While generally less sensitive than modern chromatographic techniques with specialized detectors, it is often sufficient for pharmaceutical assays.Excellent: Highly sensitive, especially with detectors like mass spectrometers.Excellent: Very sensitive, particularly for volatile compounds.
Robustness Good: Can be influenced by variations in temperature, pH, and NMR parameters. However, these can be well-controlled.Good: Can be affected by changes in mobile phase composition, pH, flow rate, and column temperature.Good: Sensitive to variations in carrier gas flow rate, oven temperature ramp, and injection volume.

The Expert's Insight: Causality Behind Experimental Choices in ¹⁹F qNMR

A robust and reliable qNMR method hinges on the careful selection and optimization of experimental parameters. Understanding the "why" behind these choices is critical for developing a self-validating system.

The Workflow of ¹⁹F qNMR Method Validation

The validation of a ¹⁹F qNMR method follows a logical progression, from initial parameter optimization to the assessment of all performance characteristics.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Data Analysis & Reporting A Selection of Internal Standard B Solvent Selection & Sample Preparation A->B C Determination of T1 Relaxation Times B->C D Optimization of Acquisition Parameters (D1, Pulse Angle, Spectral Width) C->D E Specificity / Selectivity D->E F Linearity & Range E->F G Accuracy (Trueness) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Spectral Processing & Integration J->K L Calculation of Assay/Purity K->L M Validation Summary Report L->M

Caption: A workflow diagram illustrating the key phases and steps involved in the validation of a ¹⁹F qNMR analytical method.

Key Experimental Considerations and Their Rationale
  • Internal Standard Selection: The choice of an internal standard (IS) is critical for accurate quantification. An ideal IS should:

    • Possess a simple ¹⁹F NMR spectrum, preferably a single sharp peak.

    • Have a chemical shift that does not overlap with any analyte signals.

    • Be chemically stable and not react with the analyte or solvent.

    • Be soluble in the same deuterated solvent as the analyte.

    • Have a accurately known purity, preferably a Certified Reference Material (CRM).[5]

    • Causality: Using a CRM as an IS provides direct traceability to national and international standards, which is a cornerstone of a trustworthy analytical method.

  • Relaxation Delay (D1): The time between successive radiofrequency pulses must be sufficient to allow for complete longitudinal (T1) relaxation of both the analyte and the internal standard signals. A common rule of thumb is to set the relaxation delay (D1) to at least 5 times the longest T1 value.

    • Causality: Incomplete relaxation leads to signal saturation, where the signal intensity is no longer directly proportional to the number of nuclei. This is a major source of error in qNMR. By ensuring complete relaxation, we maintain the fundamental principle of qNMR and the accuracy of the measurement.

  • Pulse Angle: A 90° pulse angle is often used in qNMR to maximize the signal-to-noise ratio per unit of time.[1]

    • Causality: A 90° pulse tips the net magnetization vector entirely into the transverse plane, generating the maximum possible signal for a single scan. While smaller pulse angles can be used with shorter relaxation delays (the Ernst angle), a 90° pulse with a sufficient D1 is often simpler to implement and more robust.

  • Spectral Width and Offset: The wide chemical shift range of ¹⁹F presents a challenge for uniform excitation across all signals.

    • Causality: The radiofrequency pulse has a finite power, meaning it can only excite nuclei within a certain frequency range uniformly. If the signals of the analyte and the internal standard are far apart, they may not be excited equally, leading to integration errors.[1] A proposed solution is to set the transmitter offset midway between the two signals of interest to minimize this "off-resonance" effect.[1]

Experimental Protocol: Validation of a ¹⁹F qNMR Method for the Assay of a Fluorinated Active Pharmaceutical Ingredient (API)

This protocol outlines the steps to validate a ¹⁹F qNMR method for determining the purity of a hypothetical fluorinated API, "Fluoxetib," using 3,5-Bis(trifluoromethyl)benzoic acid as the internal standard (IS).

Materials and Equipment
  • Analyte: Fluoxetib API

  • Internal Standard: 3,5-Bis(trifluoromethyl)benzoic acid (Certified Reference Material)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR Spectrometer: 500 MHz or higher, equipped with a fluorine probe.

  • Analytical Balance

  • Volumetric Glassware

  • NMR Tubes

Preparation of Solutions
  • Internal Standard Stock Solution: Accurately weigh approximately 50 mg of the 3,5-Bis(trifluoromethyl)benzoic acid CRM into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO-d₆.

  • Analyte Stock Solution: Accurately weigh approximately 50 mg of Fluoxetib API into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO-d₆.

NMR Acquisition Parameters (to be optimized)
  • Pulse Program: Standard 1D ¹⁹F experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay (D1): 30 seconds (determined from T1 measurements, ensuring >5x the longest T1).

  • Pulse Angle: 90°

  • Acquisition Time: ~2 seconds

  • Number of Scans: 16

  • Temperature: 298 K

Validation Experiments
  • Acquire ¹⁹F NMR spectra of the analyte, internal standard, and a placebo mixture (containing all excipients but no API).

  • Acceptance Criteria: The analyte and internal standard signals should be well-resolved from each other and from any signals in the placebo spectrum.

  • Prepare a series of five calibration solutions by adding varying amounts of the analyte stock solution to a fixed amount of the internal standard stock solution. The concentrations should span 80% to 120% of the target assay concentration.

  • Acquire the ¹⁹F NMR spectrum for each solution.

  • Calculate the molar ratio of analyte to internal standard from the integral values.

  • Plot the calculated molar ratio versus the actual molar ratio.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • Prepare three replicate samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample by ¹⁹F qNMR.

  • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% for each level.

  • Repeatability (Intra-assay precision): Prepare six replicate samples at 100% of the target concentration. Analyze them on the same day, with the same operator and instrument.

  • Intermediate Precision: Repeat the analysis of six replicate samples on a different day, with a different operator, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.

  • Perform the assay on a single sample while deliberately varying key method parameters one at a time.

  • Parameters to Vary:

    • Temperature: ± 2 °C

    • Relaxation Delay (D1): ± 5 seconds

    • Pulse Angle: ± 5%

  • Acceptance Criteria: The assay result should not deviate by more than 2.0% from the result obtained using the nominal parameters.

Conclusion: A Self-Validating and Authoritative Technique

The validation data consistently demonstrates that ¹⁹F qNMR is a highly specific, accurate, and precise method for the analysis of fluorinated compounds.[3][6] Its primary nature, which reduces the reliance on analyte-specific certified reference materials, makes it an invaluable tool in drug discovery, development, and quality control.[1][2] By understanding the fundamental principles and the rationale behind the experimental choices, scientists can confidently develop and validate robust ¹⁹F qNMR methods that are not only fit for purpose but also inherently self-validating. This guide provides a framework for the implementation of ¹⁹F qNMR, empowering researchers to leverage the full potential of this powerful analytical technique.

References

  • Liu, Y., et al. (2018). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Molecules, 23(10), 2649. Available at: [Link]

  • Naqi, H. A., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(24), 3090-3100. Available at: [Link]

  • Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. Available at: [Link]

  • Fujita, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(4), 362. Available at: [Link]

  • Naqi, H. A., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(24), 3090-3100. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]

Sources

The Piperidine Scaffold: A Privileged Structure in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of numerous drugs targeting the central nervous system (CNS).[1] Its prevalence in both natural alkaloids and synthetic pharmaceuticals underscores its remarkable versatility as a molecular scaffold. The strategic incorporation of the piperidine motif can significantly influence a compound's physicochemical properties, such as lipophilicity and basicity, which in turn govern its pharmacokinetic profile, including its ability to cross the blood-brain barrier and its metabolic stability.[1][2] This guide offers a comparative analysis of prominent piperidine analogs in CNS research, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies employed to evaluate their therapeutic potential.

The Significance of the Piperidine Moiety in CNS Drug Design

The utility of the piperidine scaffold in CNS drug development can be attributed to several key factors:

  • Blood-Brain Barrier Permeability: The lipophilic nature of the piperidine ring can be fine-tuned through chemical modifications to facilitate passage across the blood-brain barrier, a critical prerequisite for CNS-acting drugs.[2]

  • Metabolic Stability: The piperidine ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles and longer in vivo half-lives of drugs containing this moiety.[1]

  • Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the precise orientation of functional groups to optimize interactions with specific CNS targets.[3]

  • Pharmacophore Mimicry: The piperidine nucleus can mimic the structure of endogenous neurotransmitters, enabling it to interact with a wide range of CNS receptors and enzymes.

A Comparative Look at Key Piperidine Analogs in CNS Research

To illustrate the diverse applications of the piperidine scaffold, we will compare four exemplary drugs that target different CNS disorders: Donepezil for Alzheimer's disease, Risperidone for schizophrenia, Methylphenidate for ADHD, and Fentanyl for severe pain.

Donepezil: An Acetylcholinesterase Inhibitor for Alzheimer's Disease

Donepezil is a piperidine derivative that acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] In Alzheimer's disease, there is a decline in cholinergic neurotransmission, and by inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function.[5][6]

Mechanism of Action:

Donepezil_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Donepezil Donepezil Donepezil->AChE Inhibition Signal Signal Transduction AChR->Signal Risperidone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine (DA) Vesicle DA_Release DA Release DA_Vesicle->DA_Release DA Dopamine DA_Release->DA D2R Dopamine D2 Receptor DA->D2R Signal_Inhibition Reduced Signal Transduction D2R->Signal_Inhibition Risperidone Risperidone Risperidone->D2R Antagonism

Caption: Risperidone blocks dopamine D2 receptors on the postsynaptic neuron.

Comparative Profile:

Compared to typical antipsychotics, which are primarily D2 antagonists, atypical antipsychotics like risperidone generally have a lower risk of extrapyramidal side effects due to their additional activity at serotonin receptors. [7]

Methylphenidate: A Stimulant for Attention-Deficit/Hyperactivity Disorder (ADHD)

Methylphenidate, a well-known treatment for ADHD, is a piperidine derivative that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). [8]By blocking the dopamine and norepinephrine transporters, methylphenidate increases the levels of these neurotransmitters in the synaptic cleft, particularly in the prefrontal cortex, which is crucial for attention and executive function.

Mechanism of Action:

Methylphenidate_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_Release DA & NE Release DA_NE_Vesicle->DA_NE_Release DA_NE_Synapse Increased DA & NE DA_NE_Release->DA_NE_Synapse DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters Methylphenidate Methylphenidate Methylphenidate->DAT_NET Inhibition DA_NE_Synapse->DAT_NET Reuptake DA_NE_Receptors DA & NE Receptors DA_NE_Synapse->DA_NE_Receptors Signal_Enhancement Enhanced Signal Transduction DA_NE_Receptors->Signal_Enhancement

Caption: Methylphenidate blocks DAT and NET, increasing synaptic dopamine and norepinephrine.

Comparative Pharmacology:

While both methylphenidate and amphetamine are effective for ADHD, their mechanisms differ. Methylphenidate is primarily a reuptake inhibitor, whereas amphetamine also promotes the release of dopamine and norepinephrine from presynaptic terminals. [8][9]This distinction can influence their side-effect profiles and clinical applications. [10]

Fentanyl: A Potent Opioid Analgesic

Fentanyl is a synthetic opioid that contains a piperidine core and is a potent agonist of the mu (µ)-opioid receptor. [11]Its analgesic effects are mediated by the activation of these receptors in the brain, spinal cord, and peripheral nervous system, which leads to a reduction in the perception of pain. [12][13] Mechanism of Action:

Fentanyl_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pain_Signal Pain Signal NT_Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Pain_Signal->NT_Vesicle NT_Release NT Release NT_Vesicle->NT_Release NT Neurotransmitter NT_Release->NT Pain_Transmission Pain Transmission Inhibited NT->Pain_Transmission MOR Mu-Opioid Receptor MOR->Pain_Transmission Fentanyl Fentanyl Fentanyl->MOR Agonism

Caption: Fentanyl activates mu-opioid receptors, inhibiting pain signal transmission.

Comparative Potency:

Fentanyl is significantly more potent than morphine, another opioid analgesic. This difference in potency is reflected in their receptor binding affinities and pharmacokinetic properties. [11]

Comparative Data of Selected Piperidine Analogs

The following table summarizes key in vitro data for the discussed piperidine analogs. This data is essential for comparing their potency and selectivity for their respective primary targets.

CompoundPrimary TargetBinding Affinity (Ki, nM)IC50/EC50 (nM)Reference
DonepezilAcetylcholinesterase (AChE)~5.7 (for human AChE)~6.7 (IC50 for human AChE)[14]
RisperidoneDopamine D2 Receptor~3.1~1.4 (IC50)[7]
Serotonin 5-HT2A Receptor~0.12~0.4 (IC50)[7]
MethylphenidateDopamine Transporter (DAT)~137~45 (IC50)[15]
Norepinephrine Transporter (NET)~39~15 (IC50)[15]
FentanylMu-Opioid Receptor (MOR)~0.39~1.1 (EC50)[11]

Experimental Protocols for Evaluating Piperidine Analogs

The characterization of piperidine analogs in CNS research relies on a battery of in vitro and in vivo assays. The choice of a specific assay is dictated by the therapeutic target and the desired pharmacological effect.

In Vitro Assays

1. Receptor Binding Assays:

  • Objective: To determine the affinity of a compound for a specific receptor.

  • Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

  • Example Protocol (Dopamine D2 Receptor Binding Assay):

    • Prepare cell membranes from cells expressing the human dopamine D2 receptor.

    • Incubate the membranes with a fixed concentration of a radiolabeled D2 antagonist (e.g., [3H]spiperone) and varying concentrations of the test piperidine analog.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). [16] 2. Enzyme Inhibition Assays:

  • Objective: To measure the ability of a compound to inhibit the activity of a specific enzyme.

  • Principle: The enzyme is incubated with its substrate in the presence and absence of the test compound. The rate of product formation is measured, typically by a colorimetric or fluorometric method.

  • Example Protocol (Acetylcholinesterase Inhibition Assay - Ellman's Method):

    • Prepare a solution of acetylcholinesterase, the substrate acetylthiocholine, and the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • Add varying concentrations of the test piperidine analog (e.g., donepezil) to the reaction mixture.

    • Incubate the mixture and monitor the change in absorbance at 412 nm over time. The product of the enzymatic reaction, thiocholine, reacts with DTNB to produce a yellow-colored compound.

    • Calculate the percentage of inhibition and the IC50 value. [17] 3. In Vitro Blood-Brain Barrier (BBB) Permeability Assay:

  • Objective: To assess the ability of a compound to cross the blood-brain barrier.

  • Principle: A monolayer of brain endothelial cells is cultured on a semi-permeable membrane in a transwell system, mimicking the BBB. The test compound is added to the upper (apical) chamber, and its concentration in the lower (basolateral) chamber is measured over time. [18][19][20]* Experimental Workflow:

BBB_Permeability_Assay Start Seed brain endothelial cells on transwell insert Culture Culture until a confluent monolayer is formed Start->Culture TEER Measure Transendothelial Electrical Resistance (TEER) to confirm barrier integrity Culture->TEER Add_Compound Add test piperidine analog to the apical chamber TEER->Add_Compound Incubate Incubate for a defined period Add_Compound->Incubate Sample Collect samples from the basolateral chamber Incubate->Sample Analyze Analyze compound concentration (e.g., by LC-MS/MS) Sample->Analyze Calculate Calculate apparent permeability coefficient (Papp) Analyze->Calculate

Caption: Workflow for an in vitro BBB permeability assay.

In Vivo Assays

1. Forced Swim Test (for antidepressant activity):

  • Objective: To screen for potential antidepressant effects.

  • Principle: Rodents are placed in an inescapable cylinder of water. The time they spend immobile is measured. Antidepressant compounds typically reduce the duration of immobility. [21][22][23][24][25]* Rationale: The transition from active struggling to immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant treatment.

2. Prepulse Inhibition (PPI) of Startle (for antipsychotic activity):

  • Objective: To model sensorimotor gating deficits observed in schizophrenia.

  • Principle: A weak auditory stimulus (prepulse) presented shortly before a loud, startle-inducing stimulus (pulse) normally inhibits the startle response. In individuals with schizophrenia and in animal models of the disorder, this inhibition is reduced. Antipsychotic drugs can restore normal PPI. [17][26][27][28][29]* Rationale: Deficits in PPI are thought to reflect an inability to filter out irrelevant sensory information, a core feature of psychosis.

3. Catalepsy Test (for extrapyramidal side effects of antipsychotics):

  • Objective: To assess the potential of a compound to induce Parkinsonian-like side effects.

  • Principle: The ability of a rodent to maintain an externally imposed posture is measured. Compounds that induce catalepsy, a state of motor rigidity, are more likely to cause extrapyramidal symptoms in humans.

  • Rationale: Catalepsy in rodents is strongly correlated with dopamine D2 receptor blockade in the nigrostriatal pathway, the same mechanism underlying drug-induced Parkinsonism.

Conclusion

The piperidine scaffold is a remarkably successful structural motif in the design of CNS-active drugs. Its versatility allows for the development of compounds with diverse pharmacological profiles, targeting a wide array of CNS disorders. The comparative analysis of donepezil, risperidone, methylphenidate, and fentanyl highlights the broad therapeutic potential of piperidine analogs. A thorough understanding of their structure-activity relationships, mechanisms of action, and the appropriate experimental models for their evaluation is crucial for the continued development of novel and improved CNS therapies based on this privileged scaffold.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Methylphenidate. Wikipedia. [Link]

  • Acetylcholinesterase inhibitors in Alzheimer's disease. PMC. [Link]

  • The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. PMC. [Link]

  • Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: A systematic review and meta-analysis. NIH. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Taylor & Francis Online. [Link]

  • The Mouse Forced Swim Test. PMC. [Link]

  • Assessing Prepulse Inhibition of Startle in Mice. PMC. [Link]

  • Mu Receptors. NCBI Bookshelf. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

  • New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists. PMC. [Link]

  • Mu-opioid receptor. Wikipedia. [Link]

  • Prepulse inhibition (PPI) of the Acoustic Startle Response. JCGGDB. [Link]

  • Drug treatments for Alzheimer's disease. Alzheimer's Society. [Link]

  • In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. [Link]

  • Dopamine D2 receptors as treatment targets in schizophrenia. PubMed. [Link]

  • Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • Amphetamine Vs. Methylphenidate. YouTube. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Spandidos Publications. [Link]

  • Methylphenidate vs. amphetamine: Comparative review. ResearchGate. [Link]

  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. MDPI. [Link]

  • Ask the Expert: Which Cognitive Medication Delivery is More Effective? A Patch or Pill?. Lewy Body Dementia Association. [Link]

  • Cholinesterase Inhibitors. NCBI Bookshelf. [Link]

  • Reduced Prepulse Inhibition as a Biomarker of Schizophrenia. Frontiers. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects. PNAS. [Link]

  • Dopamine antagonist. Wikipedia. [Link]

  • Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. PMC. [Link]

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]

  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. MDPI. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. SciSpace. [Link]

  • Ritalin vs. Adderall: 8 Differences Between These ADHD Stimulant Meds. GoodRx. [Link]

  • Full Opioid Agonists and Tramadol: Pharmacological and Clinical Considerations. PMC. [Link]

  • 3 The technologies | Donepezil, galantamine, rivastigmine and memantine for the treatment of Alzheimer's disease | Guidance. NICE. [Link]

  • (PDF) Targeting the dopamine D-2 receptor in schizophrenia. ResearchGate. [Link]

  • Prepulse inhibition. Wikipedia. [Link]

  • (PDF) Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: A systematic review and meta-analysis. ResearchGate. [Link]

  • Coping with the Forced Swim Stressor: Towards Understanding an Adaptive Mechanism. PMC. [Link]

  • In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing. ResearchGate. [Link]

  • Treatment of dementia and Alzheimer's disease (video). Khan Academy. [Link]

  • Peripheral opioid receptor agonists for analgesia: A comprehensive review. JOM. [Link]

  • 2-Minute Neuroscience: Antipsychotics. YouTube. [Link]

  • Biological Factors Influencing the Mice Forced Swim Test. Neurology Journal | Neuromedicine. [Link]

  • Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. Protocols.io. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

Sources

Safety Operating Guide

Comprehensive Safety Protocol for Handling [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Operational Integrity

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, such as [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural framework grounded in scientific principles. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring the well-being of all laboratory personnel while maintaining the integrity of your research.

While a specific Safety Data Sheet (SDS) for [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride is not publicly available, a thorough hazard assessment can be conducted by examining structurally similar compounds. This proactive approach allows us to anticipate potential risks and implement appropriate safety measures.

Hazard Assessment: An Analog-Based Approach

Based on data from analogous fluorinated piperidines and piperidinemethanol derivatives, [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride should be handled as a potentially hazardous substance with the following anticipated risks:

  • Eye Irritation/Damage: Related compounds are known to cause serious eye damage or irritation.[1][2][3][4]

  • Skin Corrosion/Irritation: Similar molecules are classified as skin irritants or corrosive agents.[2][3][4]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[2][3][4]

  • Toxicity: A related fluorinated piperidine derivative is classified as a toxic solid, suggesting that the target compound may be harmful if swallowed or inhaled.[1][2]

Given the novelty of this compound, its toxicological properties have not been fully investigated. Therefore, it is prudent to treat it as a substance with unknown potency and potential for adverse health effects.[5]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and crucial line of defense. However, its effectiveness is maximized when integrated into a broader safety framework known as the hierarchy of controls. This principle, advocated by occupational safety authorities like OSHA, prioritizes the most effective control measures first.[6]

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective) caption Figure 1: Hierarchy of Controls

Caption: Figure 1: The hierarchy of controls prioritizes safety measures from most to least effective.

For handling [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride, the following controls should be implemented:

  • Engineering Controls: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on the potential hazards and emergency procedures.[6][8] The "buddy system" should be employed when working with hazardous materials.[9]

Personal Protective Equipment (PPE) Protocol: Your Last Line of Defense

When direct handling of [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride is necessary, a comprehensive PPE ensemble is mandatory.

PPE Selection
PPE ComponentSpecificationRationale
Gloves Chemically resistant, powder-free nitrile or neoprene gloves. Double gloving is recommended.To prevent skin contact. Powder-free gloves minimize aerosolization of the compound.[10] Double gloving provides an extra layer of protection.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles when there is a significant risk of splashes.To protect the eyes from splashes and airborne particles.[11]
Lab Coat A clean, buttoned lab coat made of a low-permeability material.To protect the skin and personal clothing from contamination.[7]
Respiratory Protection For weighing and handling of the solid compound, a NIOSH-approved N95 or higher-rated respirator is recommended.To prevent inhalation of airborne particles.[11][12]
Donning and Doffing PPE: A Step-by-Step Guide

Proper donning and doffing procedures are critical to prevent cross-contamination.

DonningDoffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer pair over inner) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 caption Figure 2: PPE Donning and Doffing Sequence

Caption: Figure 2: The correct sequence for putting on and taking off PPE is crucial for safety.

Spill and Disposal Procedures: Preparedness and Compliance

Spill Response

In the event of a spill, immediate and decisive action is required:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. Avoid creating dust.[13]

  • Personal Protection: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection.

  • Clean-up: For small spills, use absorbent pads to collect the material. For larger spills, follow your institution's hazardous material spill response protocol.

  • Decontaminate: Decontaminate the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Waste Disposal

All waste containing [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[1][2] Follow all local, regional, and national regulations for hazardous waste disposal.[1] Ensure waste containers are properly labeled.[9]

Conclusion: A Culture of Safety

The responsible handling of novel compounds like [(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride is paramount in the research and development environment. By understanding the potential hazards, implementing a robust hierarchy of controls, and adhering to strict PPE and emergency protocols, we can foster a culture of safety that protects ourselves, our colleagues, and the groundbreaking work we do. This guide serves as a living document, to be reviewed and updated as more information about this compound becomes available.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for (-)-Trans-(4-(4-fluorophenyl)-1-methyl-3-piperidyl)methanol.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for 4-Piperidinemethanol.
  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450).
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(21), 12052–12057. [Link]

  • American Chemical Society. (2012). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • Esco Pharma. (2016, October 26). Be SAFE in Handling High Potency APIs.
  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances.
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(21), 12052–12057. [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • European Chemicals Agency. (n.d.). Homepage.
  • European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube. [Link]

  • Capot Chemical. (2025, December 3). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride.
  • ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • University of Wuerzburg. (n.d.). Laboratory Safety Guidelines.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • International Journal of Pharmaceutical Research and Applications. (2021).
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Safety Guidelines.
  • ECHA. (2023, July 29). ECHA Provides Advice On New Hazard Classes For Substances And Mixtures.
  • Fisher Scientific. (2024, March 13). Safety Data Sheet for 4-(4-Fluorobenzyl)piperidine hydrochloride.
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]

  • European Chemicals Agency. (n.d.). New hazard classes 2023.
  • Nairoukh, Z., Wiesenfeldt, M. P., Wagener, T., Bergander, K., Daniliuc, C. G., & Glorius, F. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 10(10), 1017–1022. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Conduct Science. (2019, October 3). Laboratory Safety Rules and Guidelines.
  • Fisher Scientific. (2024, April 1). Safety Data Sheet for 4-(4-Fluorobenzyl)piperidine hydrochloride.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Jubilant Ingrevia. (2024, March 26). Safety Data Sheet for 4-Methylpiperidine.
  • ECHEMI. (n.d.). 4-Piperidinemethanol SDS, 6457-49-4 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 420771, 4-Piperidinemethanol. Retrieved from [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride
Reactant of Route 2
[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。